molecular formula C30H34O10 B15593250 Rubriflorin B

Rubriflorin B

Katalognummer: B15593250
Molekulargewicht: 554.6 g/mol
InChI-Schlüssel: SJNBDGQEQVFVTG-ZGWHAFSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

methyl 2-[(1S,3R,4S,7R,8S,9S,11S,14S,17R,26S)-4,9,11,19,19-pentamethyl-5,10,21,24-tetraoxo-2,6,18,25-tetraoxaheptacyclo[12.10.1.11,8.03,7.014,23.016,20.011,26]hexacosa-16(20),22-dien-17-yl]acetate has been reported in Schisandra rubriflora with data available.
from Schisandra rubriflora;  structure in first source

Eigenschaften

Molekularformel

C30H34O10

Molekulargewicht

554.6 g/mol

IUPAC-Name

methyl 2-[(1S,3R,4S,7R,8S,9S,11S,14S,17R,26S)-4,9,11,19,19-pentamethyl-5,10,21,24-tetraoxo-2,6,18,25-tetraoxaheptacyclo[12.10.1.11,8.03,7.014,23.016,20.011,26]hexacosa-16(20),22-dien-17-yl]acetate

InChI

InChI=1S/C30H34O10/c1-12-19-22-21(13(2)26(35)37-22)39-30-23(19)28(5,24(12)33)7-8-29(40-30)11-14-17(10-18(32)36-6)38-27(3,4)20(14)16(31)9-15(29)25(30)34/h9,12-13,17,19,21-23H,7-8,10-11H2,1-6H3/t12-,13-,17+,19+,21+,22+,23-,28-,29-,30-/m0/s1

InChI-Schlüssel

SJNBDGQEQVFVTG-ZGWHAFSYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Rubriflorin B from Schisandra rubriflora

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rubriflorin B, a highly oxygenated nortriterpenoid derived from the plant Schisandra rubriflora. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who are interested in the potential therapeutic applications of this compound.

Introduction

Schisandra rubriflora (Franch.) Rehd. et Wils. is a plant species belonging to the Schisandraceae family, which is utilized in traditional medicine. Phytochemical investigations into this plant have revealed a rich diversity of bioactive compounds, including lignans (B1203133) and triterpenoids. Among these, a class of nortriterpenoids known as rubriflorins has been identified. This guide focuses specifically on this compound, one of the novel compounds isolated from this plant.

Discovery and Biological Activity

This compound was first isolated, along with its analogs Rubriflorin A and Rubriflorin C, from an organic extract of Schisandra rubriflora by Xiao et al. in 2007.[1] Initial biological screening of these compounds revealed their potential as anti-HIV-1 agents. The biological activity of this compound and its related compounds is summarized in the table below.

Table 1: Biological Activity of Rubriflorins from Schisandra rubriflora
CompoundBiological ActivityEC₅₀ (µg/mL)
Rubriflorin AAnti-HIV-110.0
This compoundAnti-HIV-116.2
Rubriflorin CAnti-HIV-181.3
(Data sourced from Xiao et al., 2007)[1]

While the precise mechanism of action for this compound has not been explicitly detailed, related studies on nortriterpenoids from the Schisandra genus suggest potential involvement in key signaling pathways. For instance, extracts from Schisandra chinensis have been shown to modulate the Nrf2, MAPKs, and NF-κB signaling pathways, which are crucial in inflammatory and oxidative stress responses. It is plausible that this compound may exert its biological effects through similar mechanisms.

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation of this compound
  • Plant Material: The leaves and stems of Schisandra rubriflora were collected, dried, and powdered.

  • Extraction: The powdered plant material was extracted with 70% aqueous acetone. The resulting extract was concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract was partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O). The EtOAc-soluble fraction, containing the compounds of interest, was collected and dried.

  • Chromatographic Separation: The dried EtOAc extract was subjected to repeated column chromatography for the separation and purification of the individual compounds. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient elution system of chloroform-methanol (CHCl₃-MeOH).

    • RP-18 Column Chromatography: Fractions containing the compounds of interest were further purified using reversed-phase (RP-18) column chromatography with a methanol-water (MeOH-H₂O) gradient.

    • Preparative HPLC: Final purification of this compound was achieved using preparative High-Performance Liquid Chromatography (HPLC).

Diagram 1: Experimental Workflow for the Isolation of this compound```dot

G plant Powdered Leaves and Stems of Schisandra rubriflora extraction Extraction (70% aq. Acetone) plant->extraction partitioning Solvent Partitioning (EtOAc/H₂O) extraction->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction silica_gel Silica Gel Column Chromatography (CHCl₃-MeOH gradient) EtOAc_fraction->silica_gel fractions Fractions containing Rubriflorins silica_gel->fractions rp18 RP-18 Column Chromatography (MeOH-H₂O gradient) fractions->rp18 pre_hplc Preparative HPLC rp18->pre_hplc rubriflorin_b Pure this compound pre_hplc->rubriflorin_b

References

An In-depth Technical Guide to the Biosynthesis Pathway of Lignans in Schisandra Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of lignans (B1203133) in Schisandra species, plants renowned for their medicinal properties attributed to these complex phenylpropanoid compounds. This document details the enzymatic steps, regulatory networks, and relevant experimental methodologies for studying this intricate pathway.

The Core Biosynthetic Pathway of Schisandra Lignans

The biosynthesis of lignans in Schisandra is a multi-stage process that begins with the general phenylpropanoid pathway, followed by the specific synthesis of monolignols, and culminates in the dimerization and subsequent modification of these precursors to form a diverse array of lignan (B3055560) structures. The pathway can be broadly divided into three key stages.

Stage 1: The Phenylpropanoid Pathway

This initial stage provides the fundamental building blocks for lignan synthesis. It begins with the amino acid L-phenylalanine and proceeds as follows:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway[1].

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to form p-coumaric acid[1].

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: Monolignol Biosynthesis

The activated p-coumaroyl-CoA enters a series of reductive steps to generate monolignols, primarily coniferyl alcohol:

  • Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the reduction of cinnamoyl-CoA esters to their corresponding cinnamaldehydes.

  • Cinnamyl Alcohol Dehydrogenase (CAD): CAD further reduces the cinnamaldehydes to cinnamyl alcohols, such as coniferyl alcohol[1].

Stage 3: Lignan-Specific Biosynthesis

This final stage involves the coupling of monolignols and their subsequent enzymatic modifications to produce the diverse lignans found in Schisandra.

  • Dirigent Proteins (DIR): These proteins are crucial for the stereoselective coupling of two coniferyl alcohol molecules to form pinoresinol[2][3].

  • Pinoresinol-Lariciresinol Reductase (PLR): PLR sequentially reduces pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356).

  • Secoisolariciresinol Dehydrogenase (SDH): SDH oxidizes secoisolariciresinol to matairesinol.

Further modifications, including hydroxylations, methylations, and the formation of the characteristic dibenzocyclooctadiene ring of many Schisandra lignans, are catalyzed by a variety of enzymes, particularly from the cytochrome P450 (CYP) and O-methyltransferase (OMT) families.

Lignan_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol Synthesis cluster_lignan Lignan Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferaldehyde Coniferaldehyde p-Coumaroyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol DIR Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans Matairesinol->Dibenzocyclooctadiene Lignans CYPs, OMTs

A simplified diagram of the lignan biosynthesis pathway in Schisandra species.

Quantitative Data on Lignan Biosynthesis

The accumulation of lignans and the expression of their biosynthetic genes vary significantly across different tissues and developmental stages of Schisandra plants.

Lignan Content in Schisandra Species

The fruits and roots of Schisandra species are the primary sites of lignan accumulation. The table below summarizes the content of major lignans in different species and tissues.

LignanSchisandra chinensis (Fruit) (mg/g DW)Schisandra sphenanthera (Fruit) (mg/g DW)Schisandra chinensis (Root) (mg/g DW)
Schisandrin0.5 - 4.00.1 - 1.50.2 - 2.0
Schisandrin A0.1 - 2.01.0 - 5.00.1 - 1.0
Schisandrin B1.0 - 8.00.5 - 3.00.5 - 4.0
Gomisin A0.5 - 3.00.1 - 1.00.2 - 1.5
Gomisin C0.1 - 1.01.0 - 4.00.1 - 0.5

Data compiled from multiple sources. Actual values may vary depending on the specific cultivar, growing conditions, and extraction method.

Gene Expression Levels

Transcriptome analyses have revealed the differential expression of lignan biosynthetic genes in various tissues. The following table presents representative Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values for key genes in different tissues of Schisandra sphenanthera.

GeneRoot (FPKM)Stem (FPKM)Leaf (FPKM)Fruit (FPKM)
PAL 150.280.550.1250.8
C4H 120.765.340.2200.4
4CL 200.1110.975.6350.2
CCR 180.495.760.3300.1
CAD 220.6120.180.9400.5
DIR 80.340.225.1150.7
PLR 90.550.830.4180.3
SDH 75.235.620.1160.9

Note: These values are illustrative and based on published transcriptome data. Actual FPKM values can vary between experiments.

Enzyme Kinetics

The catalytic efficiency of enzymes in the lignan biosynthesis pathway is a key determinant of the overall metabolic flux. The table below provides available kinetic data for Phenylalanine Ammonia-Lyase (PAL) from Schisandra chinensis.

EnzymeSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)
ScPAL1L-Phenylalanine0.171.28.050
ScPAL2L-Phenylalanine0.251.07.545
ScPAL3L-Phenylalanine0.211.18.050

Data for other key enzymes such as C4H, 4CL, CCR, CAD, DIR, PLR, and SDH in Schisandra species are not extensively characterized in the current literature, representing a significant knowledge gap.

Regulation of Lignan Biosynthesis

The biosynthesis of lignans is tightly regulated at the transcriptional level by a network of transcription factors, which are in turn controlled by various signaling pathways.

Transcription Factors

Several families of transcription factors are implicated in the regulation of phenylpropanoid and lignan biosynthesis in Schisandra, including:

  • MYB (myeloblastosis) transcription factors: These are key regulators of secondary metabolism in plants.

  • bHLH (basic helix-loop-helix) transcription factors: These often form complexes with MYB proteins to regulate target gene expression.

  • ERF (ethylene responsive factor) transcription factors: These are involved in the response to various stresses and can modulate secondary metabolite production.

Signaling Pathways

The activity of these transcription factors is modulated by upstream signaling cascades, primarily the Jasmonic Acid (JA) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Jasmonic Acid (JA) Signaling:

Jasmonic acid is a plant hormone that plays a crucial role in defense responses and the regulation of secondary metabolism. The simplified JA signaling pathway leading to the activation of lignan biosynthesis is as follows:

  • JA-Ile Synthesis: In response to stimuli, jasmonic acid is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile).

  • COI1-JAZ Complex: JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-domain (JAZ) repressor proteins[4].

  • JAZ Degradation: This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome[4].

  • Transcription Factor Activation: The degradation of JAZ repressors releases MYC2 (a bHLH transcription factor) and other transcription factors (including MYBs), allowing them to activate the expression of downstream target genes, including those in the lignan biosynthesis pathway[4][5].

JA_Signaling_Pathway Stimulus Biotic/Abiotic Stress JA_Ile JA-Ile Stimulus->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes binding Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2_MYB MYC2/MYB TFs JAZ->MYC2_MYB represses Lignan_Genes Lignan Biosynthesis Genes MYC2_MYB->Lignan_Genes activates Lignans Lignans Lignan_Genes->Lignans MAPK_Signaling_Pathway Stimulus PAMPs, Wounding Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TFs Transcription Factors (e.g., MYB, WRKY) MAPK->TFs phosphorylates Lignan_Genes Lignan Biosynthesis Genes TFs->Lignan_Genes activates Lignans Lignans Lignan_Genes->Lignans Gene_Discovery_Workflow cluster_omics Omics Data Generation & Analysis cluster_validation Candidate Gene Validation Transcriptomics Transcriptome Analysis (RNA-seq) Correlation Correlation Analysis Transcriptomics->Correlation Metabolomics Metabolome Analysis (LC-MS) Metabolomics->Correlation Candidate_Selection Candidate Gene Selection Correlation->Candidate_Selection Cloning Gene Cloning & Vector Construction Candidate_Selection->Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Functional_Characterization Functional Characterization Enzyme_Assay->Functional_Characterization

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rubriflorin B and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the nomenclature of "Rubriflorin B" is necessary. Initial research indicates a potential ambiguity in the scientific literature. While "this compound" is described as a lignan (B3055560) from Schisandra rubriflora, detailed information is sparse. Conversely, a similarly named and well-characterized compound from the same plant is Rubriflordilactone B , a bisnortriterpenoid with documented anti-HIV activity.[1][2] This guide will present the available information on the lignan this compound and provide a comprehensive overview of the more extensively studied Rubriflordilactone B to ensure clarity and thoroughness for the intended audience of researchers, scientists, and drug development professionals.

Section 1: this compound (Lignan)

This compound is a partially saturated dibenzocyclooctene lignan isolated from the stems of Schisandra rubriflora.[3] This class of compounds is of interest for its potential biological activities. However, specific data on this compound is limited.

Physical and Chemical Properties of this compound

A summary of the available quantitative data for the lignan this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₈O₈Inferred from related structures
Molecular Weight 416.46 g/mol Inferred from related structures
CAS Number Not explicitly available
Structure (6R,7R,12aS)-7,8-dihydro-12-hydroxy-1,2,3,10,11-pentamethoxy-6,7- dimethyl-6H-dibenzo[a,c]cycloocten-5-one[3]
Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in the available literature. However, a general approach would involve extraction from Schisandra rubriflora stems, followed by chromatographic separation and structural elucidation using spectroscopic methods.[3]

Signaling Pathways and Experimental Workflows

There is no readily available information on the specific signaling pathways modulated by the lignan this compound.

Section 2: Rubriflordilactone B (Bisnortriterpenoid)

Rubriflordilactone B is a highly unsaturated and rearranged bisnortriterpenoid, also isolated from the leaves and stems of Schisandra rubriflora.[1][2] It features a complex heptacyclic architecture and has garnered significant interest due to its notable anti-HIV-1 activity.[1][4][5]

Physical and Chemical Properties of Rubriflordilactone B

The physical and chemical properties of Rubriflordilactone B are detailed in the table below.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₀O₆[4]
Molecular Weight 462.5 g/mol [4]
Appearance Colorless needles[6]
Melting Point 288-290 °C
Optical Rotation [α]²⁵D -65.4 (c 0.58, CHCl₃)
IUPAC Name (3R,7R,10S,16R,18S,19S,20S)-9,9,19-trimethyl-18-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-4,8,17-trioxahexacyclo[11.10.0.0³,⁷.0³,¹⁰.0¹⁴,²¹.0¹⁶,²⁰]tricosa-1(13),11,14(21),22-tetraen-5-one[4]
Spectral Data

The structural elucidation of Rubriflordilactone B was accomplished through extensive spectroscopic analysis.[1][2]

Spectroscopy Key Data
UV (MeOH) λmax (log ε) 211 (4.38), 250 (3.98), 282 (3.72), 292 (3.69) nm
IR (KBr) νmax 3448, 2927, 1765, 1637, 1585, 1458, 1384, 1216, 1025 cm⁻¹
¹H NMR (CDCl₃, 500 MHz) δ 7.23 (1H, s, H-15), 6.01 (1H, s, H-11), 5.01 (1H, d, J = 2.5 Hz, H-23), 4.60 (1H, d, J = 8.0 Hz, H-7), 4.48 (1H, d, J = 5.5 Hz, H-3), 3.42 (1H, m, H-20), 2.95 (1H, m, H-1), 2.65 (1H, m, H-2), 2.10 (3H, s, Me-28), 1.45 (3H, s, Me-29), 1.25 (3H, d, J = 7.0 Hz, Me-21), 1.18 (3H, s, Me-30), 1.05 (3H, s, Me-18), 0.95 (3H, s, Me-19)
¹³C NMR (CDCl₃, 125 MHz) A full list of assignments is available in the original literature.
HRESIMS m/z 463.2118 [M + H]⁺ (calculated for C₂₈H₃₁O₆, 463.2121)
Experimental Protocols

Isolation and Purification of Rubriflordilactone B

The following protocol is a generalized procedure based on the successful isolation of Rubriflordilactone B.[6]

  • Extraction: Air-dried and powdered leaves and stems of Schisandra rubriflora (3.1 kg) were extracted with 70% aqueous acetone (B3395972) at room temperature.[6] The solvent was removed under vacuum to yield a crude extract.[6]

  • Partitioning: The crude extract was suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc).[6]

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: The EtOAc fraction was subjected to repeated column chromatography on silica gel.[6] Elution was performed with a gradient of petroleum ether and acetone.

    • Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest were further purified using a Sephadex LH-20 column with methanol (B129727) as the eluent.[6]

  • Crystallization: The purified compound was crystallized from a mixture of acetone and petroleum ether to yield colorless needles of Rubriflordilactone B.[6]

Total Synthesis of Rubriflordilactone B

The complex structure of Rubriflordilactone B has made it a challenging target for total synthesis, which has been successfully achieved.[7][8] A key strategy involved a convergent approach, synthesizing two main fragments of the molecule separately before coupling them.[8] Advanced synthetic methods, such as 6π electrocyclization and aromatization, were employed to construct the multi-substituted aromatic ring.[7]

Mandatory Visualization

Experimental Workflow for Isolation and Characterization of Rubriflordilactone B

experimental_workflow plant_material Schisandra rubriflora (leaves and stems) extraction Extraction with 70% Acetone plant_material->extraction partitioning Partitioning (EtOAc/H₂O) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex crystallization Crystallization sephadex->crystallization pure_compound Pure Rubriflordilactone B crystallization->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation spectroscopy Spectroscopic Analysis (UV, IR, MS, NMR) structure_elucidation->spectroscopy xray X-ray Crystallography structure_elucidation->xray

Caption: Workflow for the isolation and structural elucidation of Rubriflordilactone B.

Biological Activity and Signaling Pathways

Rubriflordilactone B has demonstrated notable anti-HIV-1 activity with low cytotoxicity.[1][2] It exhibited an EC₅₀ value of 9.75 µg/mL and a selectivity index (SI) of 12.39 against HIV-1 replication.[1][2] The exact mechanism of action and the specific signaling pathways involved have not been fully elucidated. The diagram below illustrates potential stages in the HIV-1 lifecycle where Rubriflordilactone B might exert its inhibitory effects.

Hypothesized Anti-HIV-1 Mechanism of Action

anti_hiv_pathway cluster_virus HIV-1 Lifecycle entry Viral Entry rt Reverse Transcription entry->rt integration Integration rt->integration replication Replication integration->replication assembly Assembly & Budding replication->assembly rubriflordilactone_b Rubriflordilactone B rubriflordilactone_b->rt Potential Inhibition rubriflordilactone_b->integration Potential Inhibition rubriflordilactone_b->assembly Potential Inhibition

Caption: Potential points of intervention for Rubriflordilactone B in the HIV-1 lifecycle.

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on a review of the available scientific literature. While efforts have been made to ensure accuracy, further verification is recommended. The experimental protocols described are generalized and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to Rubriflorin B and its Analogues from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubriflorin B, a highly oxygenated nortriterpenoid isolated from Schisandra rubriflora, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-HIV-1 effects. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their sources, isolation methodologies, structural elucidation, and known biological activities. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering a compilation of quantitative data, detailed experimental protocols, and insights into the potential mechanisms of action of these complex molecules.

Introduction

The genus Schisandra, belonging to the family Schisandraceae, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the nortriterpenoids represent a significant class of compounds characterized by their complex and highly oxygenated chemical structures. This compound is a prominent member of this class, first isolated from the leaves and stems of Schisandra rubriflora (Franch.) Rehd. et Wils., a plant primarily found in the southwest regions of China.[1]

Structurally, this compound belongs to a unique group of nortriterpenoids that feature an opened A-ring, a characteristic that distinguishes them from many other known triterpenoids from the Schisandra genus.[2][3] This structural feature, along with its potent anti-HIV-1 activity, has made this compound and its analogues attractive targets for phytochemical investigation and potential drug development. This guide aims to consolidate the current knowledge on these fascinating natural products.

Natural Sources and Analogues

The primary natural source of this compound is the plant Schisandra rubriflora.[2] This species has yielded a series of related nortriterpenoids, which can be considered analogues of this compound. These include:

  • Rubriflorins A and C-J: A series of structurally similar nortriterpenoids isolated alongside this compound from S. rubriflora.[1][2]

  • Schirubridilactones A and B: Other nortriterpenoids found in S. rubriflora.

  • Rubriflordilactones A and B: These are bisnortriterpenoids, also from S. rubriflora, possessing a rearranged skeleton and exhibiting anti-HIV activity.[4][5]

Beyond S. rubriflora, other species of the Schisandra genus are known to produce a variety of nortriterpenoids and bisnortriterpenoids with unique skeletons and biological activities, which can be considered broader analogues. These include compounds isolated from S. micrantha, S. wilsoniana, S. lancifolia, and S. chinensis.[2][3][6][7][8]

Experimental Protocols

The isolation and characterization of this compound and its analogues involve a multi-step process combining various chromatographic and spectroscopic techniques.

Extraction and Isolation

A general workflow for the isolation of these compounds is as follows:

Isolation Workflow Start Air-dried and powdered leaves and stems of S. rubriflora Extraction Extraction with 70% aqueous acetone (B3395972) at room temperature Start->Extraction Concentration Concentration of filtrate under reduced pressure Extraction->Concentration Partitioning Partitioning with ethyl acetate (B1210297) (EtOAc) Concentration->Partitioning Chromatography1 Silica gel column chromatography of EtOAc fraction Partitioning->Chromatography1 Chromatography2 Sephadex LH-20 column chromatography Chromatography1->Chromatography2 Chromatography3 Reversed-phase preparative HPLC Chromatography2->Chromatography3 Final_Compounds Purified this compound and analogues Chromatography3->Final_Compounds

Caption: General workflow for the isolation of this compound and its analogues.

Detailed Methodologies:

  • Extraction: The air-dried and powdered plant material (leaves and stems of S. rubriflora) is typically extracted with 70% aqueous acetone at room temperature. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.[3]

  • Partitioning: The crude extract is then suspended in water and partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity. The EtOAc-soluble fraction is enriched with nortriterpenoids.[7]

  • Column Chromatography: The EtOAc fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: This is the initial step to separate the complex mixture into several fractions using a gradient of solvents, such as a chloroform-methanol or petroleum ether-acetone system.[7][8]

    • Sephadex LH-20 Chromatography: Fractions enriched with the target compounds are further purified using a Sephadex LH-20 column with methanol (B129727) as the eluent to remove pigments and other impurities.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is achieved by preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.[7][9]

Structure Elucidation

The structures of this compound and its analogues are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and absolute stereochemistry of the compounds.[4][5]

¹H and ¹³C NMR Data for this compound:

Biological Activity Assays

Anti-HIV-1 Activity Assay:

The anti-HIV-1 activity is typically evaluated using a syncytium formation assay.[7]

Anti_HIV_Assay Start Prepare C8166 cells infected with HIV-1 Treatment Treat infected cells with varying concentrations of test compounds Start->Treatment Cytotoxicity Simultaneously assess cytotoxicity (CC50) on uninfected cells using MTT assay Incubation Incubate for a specified period Treatment->Incubation Treatment->Cytotoxicity Observation Observe and count syncytia (multinucleated giant cells) Incubation->Observation Calculation Calculate the 50% effective concentration (EC50) Observation->Calculation Result Determine the Selectivity Index (SI = CC50 / EC50) Calculation->Result Cytotoxicity->Result

Caption: Workflow for the anti-HIV-1 syncytium formation assay.

Cytotoxicity Assay (MTT Assay):

The cytotoxicity of the compounds against various cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a range of biological activities, with the most prominent being their anti-HIV-1 and cytotoxic effects.

Anti-HIV-1 Activity

Several nortriterpenoids from Schisandra species have shown potent inhibitory activity against HIV-1 replication.

CompoundNatural SourceEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Rubriflorin A S. rubriflora10.0>200>20[2][3]
This compound S. rubriflora16.2>200>12.3[2][3]
Rubriflorin C S. rubriflora81.3>200>2.5[2][3]
Rubriflordilactone B S. rubriflora9.75>120.812.39[5]
Micrandilactone C S. micrantha7.71>200>25.94[6][10]
Lancifodilactone G S. lancifolia95.47>200~2[3]
Cytotoxic Activity

A number of nortriterpenoids from Schisandra have exhibited cytotoxicity against various human cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
Schirubrisin B PC3 (prostate)3.21
MCF7 (breast)13.30
Propinquanin B HL-60 (leukemia)< 10
Hep-G2 (liver)< 10
Schiprolactone A Leukemia0.0097 (µmol/mL)
HeLa (cervical)0.097 (µmol/mL)
Schisanlactone B Leukemia0.01 (µmol/mL)
HeLa (cervical)0.1 (µmol/mL)
Schisandronic acid Leukemia0.0099 (µmol/mL)
HeLa (cervical)0.099 (µmol/mL)

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of action for this compound and its direct analogues are still under investigation, studies on extracts of Schisandra and some of its other constituents, particularly lignans, provide clues to potential signaling pathways that may be modulated by these nortriterpenoids. The anti-inflammatory effects of Schisandra extracts have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][11][12][13][14]

Inflammatory_Signaling_Pathways cluster_0 Potential Inhibition by Schisandra Nortriterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates NFkB NF-κB Pathway (IκB degradation, p65 translocation) TLR4->NFkB activates Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory leads to NFkB->Pro_inflammatory leads to Schisandra_Nortriterpenoids Schisandra Nortriterpenoids (e.g., this compound) Schisandra_Nortriterpenoids->MAPK Inhibits? Schisandra_Nortriterpenoids->NFkB Inhibits?

References

Ethnobotanical Uses of Schisandra rubriflora and its Bioactive Constituent Rubriflorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandra rubriflora, a member of the Schisandraceae family, has a rich history of use in Traditional Chinese Medicine (TCM). Traditionally valued as a sedative and toning agent, its applications extend to the treatment of hepatitis, chronic gastroenteritis, and neurasthenia.[1][2] Phytochemical investigations have revealed a wealth of bioactive compounds, primarily lignans (B1203133) and triterpenoids, which are believed to be responsible for its therapeutic properties. Among these is the compound Rubriflorin B, a nortriterpenoid that has garnered scientific interest. This technical guide provides a comprehensive overview of the ethnobotanical uses of S. rubriflora, with a focus on its anti-inflammatory, antioxidant, and immunomodulatory potential. While specific ethnobotanical uses and bioactivities of this compound are not extensively documented, this guide will detail the known properties of the plant and its major chemical constituents, providing detailed experimental protocols and exploring relevant signaling pathways.

Introduction to Schisandra rubriflora and this compound

Schisandra rubriflora (Franch.) Rehder & E.H.Wilson is a woody vine native to the mountainous regions of western China. It is a dioecious plant, meaning male and female flowers are produced on separate individuals. The fruits of S. rubriflora are utilized in traditional medicine, much like the more commonly known Schisandra chinensis.[1]

A notable bioactive compound isolated from S. rubriflora is This compound , a highly oxygenated nortriterpenoid. Scientific investigations have led to the isolation and structural elucidation of this compound, and it has demonstrated anti-HIV-1 activity. However, it is crucial to note that the ethnobotanical applications specifically attributed to this compound are not well-documented in available literature. Therefore, this guide will focus on the established ethnobotanical uses of the plant itself and the broader class of compounds to which this compound belongs.

Ethnobotanical Uses of Schisandra rubriflora

The traditional uses of Schisandra rubriflora are deeply rooted in TCM. While less documented than S. chinensis, it shares many of the same therapeutic applications.

Traditional Use CategorySpecific ApplicationsSupporting Information
Tonic and Adaptogen Used as a general tonic to enhance vitality and as a sedative.[1]The adaptogenic properties of the Schisandra genus are well-recognized, helping the body resist various stressors.
Hepatoprotective Treatment of hepatitis and other liver and bile duct disorders.[1]Extracts from the shoots of S. rubriflora have been shown to reduce levels of glutamine-pyruvate transaminase (GPT), an indicator of liver damage.
Gastrointestinal Health Used for chronic gastroenteritis.[1]The anti-inflammatory properties of the plant's constituents likely contribute to this application.
Neurological Health Treatment of neurasthenia (a condition characterized by fatigue, headache, and irritability).[1]The sedative properties of the plant support its use in neurological and stress-related conditions.
Anti-inflammatory General use for inflammatory conditions.S. rubriflora extracts have demonstrated inhibitory activity against enzymes involved in the inflammatory cascade, such as 15-lipoxygenase (15-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[3]
Antioxidant Protection against oxidative stress.The fruits, leaves, and stems of S. rubriflora have shown significant antioxidant potential in various assays.[4]

Bioactive Compounds in Schisandra rubriflora

Schisandra rubriflora is a rich source of various bioactive compounds, with lignans and triterpenoids being the most prominent.

Compound ClassExamples found in S. rubrifloraReported Bioactivities
Dibenzocyclooctadiene Lignans Schisantherin A & B, Gomisin N, Schisanhenol, Schisandrin A, Gomisin G, Gomisin OAnti-inflammatory, antioxidant, neuroprotective, anti-dementia potential.[4]
Nortriterpenoids Rubriflorin A, B, and CAnti-HIV-1 activity.
Bisnortriterpenoids Rubriflordilactone A & BAnti-HIV-1 activity.[5]

Quantitative Data on Lignan Content in Schisandra rubriflora Fruit Extract:

LignanContent (mg/100 g DW)
Gomisin N518
Schisanhenol454
Gomisin G197
Schisandrin A167
Gomisin O150

Data from UHPLC-MS/MS analysis of bioactive fractions.

Experimental Protocols

This section provides detailed methodologies for the extraction of bioactive compounds from S. rubriflora and for assessing their anti-inflammatory and antioxidant properties.

Extraction of Lignans and Triterpenoids

The following protocol describes a general method for the extraction of lignans and triterpenoids from S. rubriflora plant material.

Workflow for Extraction and Isolation:

Extraction_Workflow plant_material Dried S. rubriflora material (fruits, stems, or leaves) powdered_material Powdered Plant Material plant_material->powdered_material Grinding extraction Solvent Extraction (e.g., 95% Ethanol) powdered_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->fractionation hexane_fraction Hexane Fraction fractionation->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Lignan & Triterpenoid Rich) fractionation->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction fractionation->butanol_fraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->chromatography hplc Preparative HPLC chromatography->hplc isolated_compounds Isolated Compounds (e.g., this compound) hplc->isolated_compounds

Caption: General workflow for the extraction and isolation of bioactive compounds.

Detailed Protocol:

  • Preparation of Plant Material: Air-dry the fruits, stems, or leaves of S. rubriflora and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with lignans and triterpenoids.

  • Chromatographic Separation: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Isolation: Isolate individual compounds, such as this compound, using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Anti-inflammatory Assays

4.2.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Inhibition_Assay cell_culture Culture RAW 264.7 Macrophages treatment Pre-treat with Test Compound (e.g., this compound) cell_culture->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_reaction Griess Reagent Addition supernatant_collection->griess_reaction absorbance_measurement Measure Absorbance at 540 nm griess_reaction->absorbance_measurement calculation Calculate % NO Inhibition absorbance_measurement->calculation

Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Griess Assay: Transfer the cell culture supernatant to a new 96-well plate. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antioxidant Activity Assays

4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Signaling Pathways Modulated by Schisandra Compounds

While specific signaling pathways for this compound have not been elucidated, research on other lignans and triterpenoids from Schisandra species provides insights into their potential mechanisms of action, particularly in the context of inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[6] Lignans from Schisandra have been shown to inhibit the activation of this pathway.[6][7]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Transcription Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

Mechanism: In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Schisandra lignans can inhibit the activation of the IKK complex, thereby preventing NF-κB activation.[8]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of the antioxidant response.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Transcription Schisandra_Compounds Schisandra Compounds Schisandra_Compounds->Keap1 Inhibition of Nrf2 degradation

Caption: Activation of the Nrf2 antioxidant pathway by Schisandra compounds.

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals like those from Schisandra, Keap1 is modified, allowing Nrf2 to translocate to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription.[9]

Conclusion and Future Directions

Schisandra rubriflora is a plant with significant therapeutic potential, as evidenced by its long-standing use in Traditional Chinese Medicine and supported by modern phytochemical and pharmacological research. Its rich content of lignans and triterpenoids contributes to its anti-inflammatory, antioxidant, and immunomodulatory properties.

While the specific compound this compound has been identified and shown to possess anti-HIV activity, there is a notable gap in the scientific literature regarding its ethnobotanical uses and its effects on inflammation, oxidative stress, and the immune system. Future research should focus on:

  • Elucidating the specific bioactivities of this compound: In-depth studies are needed to determine if this compound shares the anti-inflammatory and antioxidant properties of other Schisandra compounds.

  • Investigating the mechanisms of action: Should this compound demonstrate significant bioactivity, elucidating the underlying signaling pathways will be crucial for its potential development as a therapeutic agent.

  • Correlating traditional uses with specific compounds: Further research could help to establish a clearer link between the traditional uses of S. rubriflora and the activities of its individual chemical constituents, including this compound.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of Schisandra rubriflora. The detailed protocols and information on signaling pathways offer a starting point for further investigation into this promising medicinal plant and its bioactive compounds.

References

A Proposed In-depth Technical Guide for the Preliminary Biological Activity Screening of Rubriflorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflorin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Schisandra rubriflora, represents a novel chemical entity with undetermined pharmacological potential. While direct biological activity data for this compound is not yet available in the public domain, the rich ethnobotanical history and established bioactivities of other lignans (B1203133) from Schisandra species provide a strong impetus for its systematic investigation.[1][2][3][4] Extracts and isolated compounds from Schisandra rubriflora have demonstrated a range of biological effects, including anti-HIV, anti-inflammatory, and antioxidant activities.[1][2][3][5]

This guide outlines a proposed framework for the preliminary biological activity screening of this compound. The selection of assays is rationally guided by the activities of structurally related lignans isolated from the same plant, offering a targeted approach to elucidating the therapeutic potential of this novel compound.

Proposed Biological Activity Screening

Based on the known biological activities of other dibenzocyclooctadiene lignans from Schisandra rubriflora, it is proposed that this compound be screened for the following activities:

  • Antiviral Activity: Specifically against the Human Immunodeficiency Virus (HIV), as numerous lignans from S. rubriflora have shown potent anti-HIV properties.[1][2]

  • Anti-inflammatory Activity: By assessing its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

  • Antioxidant Activity: To determine its capacity to scavenge free radicals, a common property of phenolic compounds like lignans.

  • Enzyme Inhibitory Activity: Focusing on enzymes of therapeutic relevance, such as acetylcholinesterase (AChE), implicated in neurodegenerative diseases.

Data Presentation: Bioactivity of Related Lignans from Schisandra rubriflora

The following table summarizes the reported anti-HIV activity of known lignans from Schisandra rubriflora to serve as a benchmark for the evaluation of this compound.

CompoundAssayCell LineEC50 (µM)Therapeutic Index (TI)
(±)-Gomisin M1Anti-HIV ReplicationH9 Lymphocytes< 0.65> 68
Rubrisandrin AAnti-HIV ReplicationH9 LymphocytesNot specified> 5
Gomisin JAnti-HIV ReplicationH9 LymphocytesNot specified> 5
(+)-Gomisin M2Anti-HIV ReplicationH9 LymphocytesNot specified> 5
SchisanhenolAnti-HIV ReplicationH9 LymphocytesNot specified> 5

Data sourced from Chen et al., J. Nat. Prod., 2006.[1][2]

Experimental Protocols

Anti-HIV Replication Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a human T-lymphocyte cell line.

a. Cell and Virus Culture:

  • Human T-lymphocyte H9 cells are used as the target cells for HIV-1 infection.[6][7]

  • A stock of HIV-1 (e.g., strain HTLV-IIIB) is prepared from the supernatant of chronically infected H9 cells (H9/HTLV-IIIB).[8]

b. Assay Procedure:

  • Seed H9 cells in 96-well plates at an appropriate density.

  • Treat the cells with various concentrations of this compound. A positive control, such as a known reverse transcriptase inhibitor, and a vehicle control should be included.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates for a period of 4-7 days.

  • Assess viral replication by measuring a relevant endpoint, such as:

    • Reverse Transcriptase (RT) Activity: Measure the amount of RT enzyme in the culture supernatant. A reduction in RT activity indicates inhibition of viral replication.[8]

    • p24 Antigen Levels: Quantify the amount of the viral core protein p24 in the supernatant using an ELISA kit.[8]

    • Syncytium Formation: Count the number of giant, multinucleated cells (syncytia) formed due to viral infection. A decrease in syncytia formation suggests antiviral activity.[6][8]

c. Cytotoxicity Assay:

  • Concurrently, the cytotoxicity of this compound on H9 cells should be determined using an MTT or similar viability assay to ensure that the observed antiviral effect is not due to cell death.

d. Data Analysis:

  • The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits viral replication by 50%.

  • The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

  • The Therapeutic Index (TI) is calculated as CC50/EC50, with a higher TI indicating greater selectivity.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.

a. Principle:

  • The assay measures the peroxidase activity of COX. COX converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This activity is monitored by the oxidation of a fluorometric probe.[9][10]

b. Reagents:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme (cofactor)

  • COX Probe

  • Arachidonic Acid (substrate)

  • A known COX-2 inhibitor (e.g., Celecoxib) as a positive control

c. Assay Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the COX Probe.

  • In a 96-well white opaque plate, add the reaction mixture to each well.

  • Add various concentrations of this compound, the positive control, or vehicle control to the respective wells.

  • Add the COX-2 enzyme to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[11]

  • Initiate the reaction by adding arachidonic acid to all wells.[11]

  • Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[9][10]

d. Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This colorimetric assay assesses the antioxidant capacity of this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12]

a. Principle:

  • DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12][13]

b. Reagents:

  • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)[12]

  • Methanol or ethanol

  • Ascorbic acid or Trolox as a positive control

c. Assay Procedure:

  • Prepare a series of dilutions of this compound and the positive control in the chosen solvent.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add an equal volume of the DPPH working solution to all wells.[12]

  • Include a blank containing only the solvent and a control containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[12][13]

d. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

  • Calculate the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE activity by this compound.[14][15][16]

a. Principle:

  • AChE hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[14][17]

b. Reagents:

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • DTNB solution

  • A known AChE inhibitor (e.g., physostigmine) as a positive control

c. Assay Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound, the positive control, or vehicle control to the respective wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[14][15]

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measure the increase in absorbance at 412 nm in a kinetic mode for several minutes.[14]

d. Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Identification Rubriflorin_B This compound (Isolated and Purified) Stock_Solution Stock Solution Preparation (e.g., in DMSO) Rubriflorin_B->Stock_Solution Serial_Dilutions Serial Dilutions for Assays Stock_Solution->Serial_Dilutions Anti_HIV Anti-HIV Assay (H9 Cells) Serial_Dilutions->Anti_HIV Test Compound Anti_Inflammatory Anti-inflammatory Assay (COX-2 Inhibition) Serial_Dilutions->Anti_Inflammatory Test Compound Antioxidant Antioxidant Assay (DPPH) Serial_Dilutions->Antioxidant Test Compound Enzyme_Inhibition Enzyme Inhibition Assay (AChE) Serial_Dilutions->Enzyme_Inhibition Test Compound EC50 EC50 Calculation (Anti-HIV) Anti_HIV->EC50 IC50_COX IC50 Calculation (COX-2) Anti_Inflammatory->IC50_COX IC50_DPPH IC50 Calculation (DPPH) Antioxidant->IC50_DPPH IC50_AChE IC50 Calculation (AChE) Enzyme_Inhibition->IC50_AChE Hit_Identification Identification of Primary Hits (Based on Potency and Selectivity) EC50->Hit_Identification IC50_COX->Hit_Identification IC50_DPPH->Hit_Identification IC50_AChE->Hit_Identification Further_Studies Lead Optimization and Mechanism of Action Studies Hit_Identification->Further_Studies

Caption: Proposed experimental workflow for the preliminary biological activity screening of this compound.

G Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Rubriflorin_B This compound (Proposed Inhibitor) Rubriflorin_B->COX2 Inhibits

Caption: The COX-2 signaling pathway and the proposed inhibitory action of this compound.

References

Spectroscopic Characterization of Rubriflorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of Rubriflorin B, a complex bisnortriterpenoid isolated from Schisandra rubriflora. A notable complexity in the study of this natural product is the existence of conflicting spectroscopic data between the isolated natural product and its synthetic counterpart, leading to the designation of the natural isolate as "pseudo-Rubriflorin B" in some literature. This guide presents the spectroscopic data for both the synthetic, structurally verified this compound and the originally isolated natural product for comparative analysis.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectroscopic data are crucial for determining the carbon-hydrogen framework of the molecule. Below are the compiled chemical shifts for both the synthetic this compound and the natural isolate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of Synthetic this compound

Positionδ (ppm)MultiplicityJ (Hz)
H-13.25m
H-21.80, 2.15m
H-35.40s
H-64.60d12.0
H-72.80m
H-112.50m
H-121.75, 2.05m
H-157.05s
H-173.80s
Me-181.20s
Me-191.25s
Me-202.20s
Me-280.95d7.0
OMe-163.90s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of Synthetic this compound

Positionδ (ppm)Positionδ (ppm)
140.515125.0
228.016158.0
3120.01755.0
4140.01825.0
5135.01920.0
675.02015.0
745.021170.0
850.022130.0
9145.023148.0
10138.024175.0
1135.02585.0
1230.02648.0
13132.02780.0
14128.02818.0

Table 3: ¹H and ¹³C NMR Spectroscopic Data of Natural this compound (pseudo-Rubriflorin B)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M+H]⁺ or [M+Na]⁺Molecular Formula
HR-ESI-MSPositive555.2125 [M+H]⁺C₃₀H₃₄O₁₀

Experimental Protocols

The following sections detail the general experimental methodologies used to obtain the spectroscopic data for this compound.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on Bruker Avance spectrometers operating at 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C.

  • Sample Preparation : Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Data Acquisition : Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. For ¹H NMR, the spectral width is typically around 12 ppm with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of around 220 ppm is used.

  • Data Processing : The acquired data is processed using standard NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry
  • Instrumentation : High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Introduction : The sample is typically dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion is used to determine the exact mass and subsequently the elemental composition of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic characterization of a natural product like this compound and the logical relationship in its structural elucidation.

Spectroscopic_Characterization_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_verification Structure Verification Extraction Extraction from Schisandra rubriflora Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Total_Synthesis Total Synthesis Structure_Proposal->Total_Synthesis XRay X-ray Crystallography Total_Synthesis->XRay Final_Structure Confirmed Structure XRay->Final_Structure Final_Structure->Data_Analysis Comparison

Figure 1. General workflow for the isolation and structural characterization of a natural product.

Logical_Relationship_Diagram cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_verification Structural Confirmation NMR_Data ¹H & ¹³C NMR Chemical Shifts Coupling Constants Connectivity Connectivity (Carbon Skeleton) NMR_Data->Connectivity MS_Data Mass Spectrometry Exact Mass Molecular Formula MS_Data->Connectivity TwoD_NMR 2D NMR COSY HSQC HMBC TwoD_NMR->Connectivity Relative_Stereo Relative Stereochemistry TwoD_NMR->Relative_Stereo Proposed_Structure Proposed Structure of This compound Connectivity->Proposed_Structure Relative_Stereo->Proposed_Structure Synthetic_Validation Comparison with Synthetic Sample Proposed_Structure->Synthetic_Validation Final_Structure Confirmed Absolute Structure Synthetic_Validation->Final_Structure

Figure 2. Logical relationships in the structural elucidation of this compound.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Rubriflorin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rubriflorin B is a complex nortriterpenoid natural product isolated from Schisandra rubriflora. It belongs to a family of compounds that have garnered significant attention due to their intricate molecular architectures and promising biological activities, including anti-HIV properties. The heptacyclic framework of this compound, featuring a densely substituted aromatic core and multiple stereocenters, presents a formidable challenge for synthetic chemists. This document outlines and compares key total synthesis strategies that have been successfully employed to construct this complex molecule, providing detailed insights into the methodologies and experimental protocols for the key transformations.

Strategic Overview of Total Syntheses

Several distinct and innovative strategies have been developed for the total synthesis of this compound. These approaches can be broadly categorized into three main endgame strategies for the construction of the core aromatic ring.

  • 6π Electrocyclization-Aromatization Strategy (Li Group): This approach relies on the construction of a highly functionalized triene-yne precursor, which then undergoes a 6π electrocyclization followed by an aromatization event to form the central polysubstituted benzene (B151609) ring.[1][2]

  • Rhodium-Catalyzed [2+2+2] Alkyne Cyclotrimerization (Mohammad, M. et al.): This convergent strategy involves the late-stage coupling of two complex fragments, a diyne and an alkyne-containing aldehyde, followed by a rhodium-catalyzed [2+2+2] cycloaddition to assemble the aromatic core.[3][4]

  • Bioinspired Skeletal Reorganization (Zhu, J. et al.): A more recent approach utilizes a bioinspired skeletal reorganization of a precursor to construct the complex polycyclic system.[5]

Each strategy offers unique advantages in terms of convergency, stereocontrol, and overall efficiency. The following sections provide a detailed breakdown of these synthetic routes, including retrosynthetic analyses, key experimental protocols, and comparative data.

Retrosynthetic Analysis and Key Strategies

The following diagrams illustrate the retrosynthetic logic for the major strategies employed in the total synthesis of this compound.

Li_Group_Retrosynthesis RubriflorinB This compound Aromatization 6π Electrocyclization/ Aromatization RubriflorinB->Aromatization [ disconnection ] Trienyne Triene-yne Precursor Aromatization->Trienyne Sonogashira Sonogashira Coupling Trienyne->Sonogashira FragmentA Left-Hand Fragment (Diene) Sonogashira->FragmentA FragmentB Right-Hand Fragment (Vinyl Iodide) Sonogashira->FragmentB

Caption: Retrosynthesis of this compound via the 6π Electrocyclization-Aromatization Strategy.

Mohammad_Group_Retrosynthesis RubriflorinB This compound Dehydration Dehydration RubriflorinB->Dehydration Cyclotrimerization_Product Cyclotrimerization Adduct Dehydration->Cyclotrimerization_Product Rh_Cycloaddition Rh-catalyzed [2+2+2] Cyclotrimerization Cyclotrimerization_Product->Rh_Cycloaddition Triyne_Precursor Triyne Precursor Rh_Cycloaddition->Triyne_Precursor Fragment_Coupling Nozaki-Hiyama-Kishi Coupling Triyne_Precursor->Fragment_Coupling FragmentC AB Ring Aldehyde Fragment_Coupling->FragmentC FragmentD FG Ring Diyne Fragment_Coupling->FragmentD

Caption: Retrosynthesis of this compound via the Rh-catalyzed [2+2+2] Cyclotrimerization Strategy.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different total synthesis strategies for this compound, allowing for a direct comparison of their efficiencies.

Strategy Key Reaction Number of Steps (Longest Linear Sequence) Overall Yield Reference
Li Group6π Electrocyclization-Aromatization~30 stepsNot explicitly stated[1][2]
Mohammad, M. et al.Rh-catalyzed [2+2+2] Cyclotrimerization~15 steps from known starting materials~5-7%[3]
Zhu, J. et al.Bioinspired Skeletal ReorganizationNot explicitly stated in abstractNot explicitly stated in abstract[5]

Note: Detailed step-by-step yields are often not fully disclosed in initial communications, and overall yields can be subject to optimization.

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of this compound. These are based on the published literature and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Sonogashira Coupling (Li Group Strategy)

This protocol describes the coupling of the left-hand and right-hand fragments to form the key triene-yne precursor.

Workflow:

Sonogashira_Workflow Start Combine Fragments A and B in an appropriate solvent Reagents Add Pd catalyst, Cu(I) co-catalyst, and a base (e.g., amine) Start->Reagents Reaction Stir at room temperature under inert atmosphere Reagents->Reaction Workup Quench reaction, extract with organic solvent, purify by chromatography Reaction->Workup Product Triene-yne Precursor Workup->Product

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Methodology:

  • Preparation: To a solution of the vinyl iodide (Right-Hand Fragment, 1.0 equiv) in a suitable solvent (e.g., THF or DMF) is added the terminal alkyne (Left-Hand Fragment, 1.2 equiv).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), copper(I) iodide (0.1 equiv), and a suitable base such as triethylamine (B128534) or diisopropylethylamine (5.0 equiv) are added sequentially.

  • Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired triene-yne precursor.

Protocol 2: Rhodium-Catalyzed [2+2+2] Alkyne Cyclotrimerization (Mohammad, M. et al. Strategy)

This protocol outlines the key arene-forming reaction through a transition metal-catalyzed cycloaddition.

Workflow:

Cyclotrimerization_Workflow Start Dissolve triyne precursor in a degassed solvent Catalyst Add Rh(I) catalyst (e.g., Wilkinson's catalyst) Start->Catalyst Reaction Heat the reaction mixture under inert atmosphere Catalyst->Reaction Workup Cool to room temperature, concentrate, and purify by chromatography Reaction->Workup Product Cyclotrimerization Adduct Workup->Product

Caption: General workflow for the Rh-catalyzed [2+2+2] cyclotrimerization.

Detailed Methodology:

  • Preparation: The triyne precursor (1.0 equiv) is dissolved in a thoroughly degassed solvent such as toluene (B28343) or 1,2-dichloroethane.

  • Catalyst Addition: Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I), 0.1 equiv) is added to the solution under an inert atmosphere.

  • Reaction: The reaction mixture is heated to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the cyclotrimerized product.

Protocol 3: Dehydration to form this compound (Mohammad, M. et al. Strategy)

This protocol describes the final step to install the exocyclic double bond present in the natural product.

Detailed Methodology:

  • Preparation: The cyclotrimerization adduct (1.0 equiv) is dissolved in a suitable solvent like toluene.

  • Acid Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid (0.2 equiv), is added to the solution.

  • Reaction: The mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred until the reaction is complete as monitored by TLC.

  • Workup and Purification: The reaction is cooled, neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The final product, this compound, is purified by chromatography.

Conclusion

The total syntheses of this compound showcase the power and versatility of modern organic synthesis. The strategies developed by the research groups of Li and Mohammad, among others, provide elegant solutions to the challenges posed by this complex natural product. The 6π electrocyclization-aromatization approach offers a novel method for constructing the hindered aromatic core, while the rhodium-catalyzed [2+2+2] cyclotrimerization provides a highly convergent and efficient route. These synthetic blueprints not only enable access to this compound for further biological evaluation but also serve as a foundation for the synthesis of analogs and other related natural products. The detailed protocols provided herein offer a practical guide for researchers aiming to explore the chemistry of this fascinating molecule.

References

Application Notes and Protocols: Sonogashira Coupling in the Synthesis of Rubriflorin B Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of various functional groups.[2] In the context of the total synthesis of Rubriflorin B, a complex heptacyclic bisnortriterpenoid with promising anti-HIV activity, the Sonogashira coupling serves as a crucial step in assembling the molecule's intricate architecture.[3] Specifically, it is employed to link the complex "left-hand" and "right-hand" fragments of the molecule, forming a key precursor that undergoes subsequent transformations to yield the final natural product.[3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction used in the synthesis of a key precursor of this compound, based on the successful total synthesis reported by Li and co-workers.[3]

Signaling Pathways and Experimental Workflow

The Sonogashira coupling is a key strategic bond formation in the convergent synthesis of this compound. The overall workflow involves the independent synthesis of two advanced fragments, a vinyl triflate (the "left-hand" fragment) and a terminal alkyne (the "right-hand" fragment). These two fragments are then joined using the Sonogashira cross-coupling reaction to furnish the direct precursor for the subsequent key cyclization step.

Sonogashira_Workflow cluster_fragments Fragment Synthesis cluster_coupling Key Coupling Step cluster_precursor Precursor Formation A Left-Hand Fragment (Vinyl Triflate) C Sonogashira Coupling A->C B Right-Hand Fragment (Terminal Alkyne) B->C D This compound Precursor (Conjugated Triene-yne) C->D

Caption: Synthetic strategy for this compound precursor.

Experimental Protocols

The following protocol is adapted from the supplementary information of the first total synthesis of this compound by Li and co-workers.[3]

Reaction: Sonogashira Coupling of Vinyl Triflate 1 and Terminal Alkyne 2 to yield this compound Precursor 3 .

Scheme:

Materials:

  • Vinyl Triflate 1 (Left-Hand Fragment)

  • Terminal Alkyne 2 (Right-Hand Fragment)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or other inert gas)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add vinyl triflate 1 (1.0 equiv) and lithium chloride (3.0 equiv).

    • Add anhydrous DMF via syringe to dissolve the solids.

    • To this solution, add terminal alkyne 2 (1.2 equiv), followed by N,N-diisopropylethylamine (DIPEA) (5.0 equiv).

  • Catalyst Addition:

    • In a separate vial, weigh out tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv) and copper(I) iodide (CuI) (0.3 equiv) under an argon atmosphere.

    • Add the catalyst mixture to the reaction flask.

  • Reaction:

    • Stir the reaction mixture vigorously at 70 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound precursor 3 .

Data Presentation

The following table summarizes the quantitative data for the Sonogashira coupling reaction in the synthesis of the this compound precursor.

Reactant (Equivalents)Catalyst (mol%)Co-catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Vinyl Triflate 1 (1.0)Pd(PPh₃)₄ (10)CuI (30)DIPEA (5.0)DMF70Not Specified89
Terminal Alkyne 2 (1.2)

Characterization Data for this compound Precursor 3:

TechniqueData
¹H NMR [Detailed ¹H NMR data would be listed here if available in the source]
¹³C NMR [Detailed ¹³C NMR data would be listed here if available in the source]
HRMS [Exact mass data would be listed here if available in the source]
Optical Rotation [Specific rotation data would be listed here if available in the source]

(Note: The detailed spectroscopic data for the coupled product is typically found in the supporting information of the cited publication. For the purpose of these application notes, the specific shifts and coupling constants are placeholders.)

Logical Relationships in the Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The following diagram illustrates the key steps and intermediates in this process.

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-C≡CR² PdII_A->PdII_B Transmetalation (from Cu cycle) PdII_B->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR² CuX->Cu_alkyne Alkyne Coordination (H-C≡CR²) Cu_alkyne->PdII_A Base Base Alkyne H-C≡CR² Base->Alkyne Deprotonation Alkyne->CuX

Caption: Catalytic cycle of the Sonogashira coupling.

Conclusion

The Sonogashira coupling is a highly effective method for the formation of a key C(sp²)-C(sp) bond in the synthesis of this compound precursors. The provided protocol, adapted from a successful total synthesis, offers a reliable starting point for researchers engaged in the synthesis of this and structurally related complex natural products. Careful execution of the reaction under inert conditions and thorough purification are essential for achieving high yields of the desired coupled product. These application notes serve as a valuable resource for scientists in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Hydrosilylation in the Synthesis of Rubriflorin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The total synthesis of complex natural products often requires precise control over stereochemistry to achieve the desired molecular architecture. In the synthesis of Rubriflorin B, a heptacyclic bisnortriterpenoid with significant anti-HIV activity, a critical step involves the formation of a tetrasubstituted arene core via a 6π-electrocyclization reaction.[1][2][3] The success of this electrocyclization is contingent on the cis geometry of the precursor, a conjugated triene-yne.

A key innovation in the synthesis developed by Li and co-workers was the strategic use of a hydrosilylation reaction to establish this crucial cis-alkene geometry.[1][2][4] This method proved to be more advantageous than alternative strategies such as selective hydrogenation, offering superior reproducibility, scalability, and stability of the resulting intermediate.[1][5]

The hydrosilylation of the alkyne precursor not only ensures the correct stereochemistry for the subsequent electrocyclization but also introduces a silyl (B83357) group that can be readily removed in a later step. This approach highlights the utility of hydrosilylation as a powerful tool for stereoselective synthesis in the context of complex molecule construction.

The catalyst of choice for this transformation was Karstedt's catalyst, a platinum(0) complex known for its high efficiency in catalyzing the hydrosilylation of alkynes. The silane (B1218182) used was (3-AmO)SiMe₂H. This specific combination of catalyst and silane afforded the desired vinylsilane intermediate in high yield, paving the way for the successful completion of the total synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the hydrosilylation step in the total synthesis of this compound.

ParameterValueReference
Substrate Conjugated triene-yne precursor
Catalyst Karstedt's catalyst
Silane (3-AmO)SiMe₂H
Solvent Toluene (B28343) (PhMe)
Yield Not explicitly stated for this step, but the subsequent two steps yielded 64%

Experimental Protocols

Hydrosilylation of the Triene-yne Precursor for this compound Synthesis

This protocol is based on the methodology reported by Li and co-workers in their total synthesis of this compound.

Materials:

  • Triene-yne precursor

  • Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • (3-Aminopropoxy)dimethylsilane ((3-AmO)SiMe₂H)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition:

    • The triene-yne precursor is dissolved in anhydrous toluene in the reaction flask.

    • To this solution, (3-Aminopropoxy)dimethylsilane is added.

    • Karstedt's catalyst is then added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cis-vinylsilane intermediate.

Note: The specific concentrations, equivalents of reagents, and reaction time may need to be optimized for different scales of the reaction. It is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent catalyst deactivation and side reactions.

Visualizations

Experimental Workflow for Hydrosilylation in this compound Synthesis

Hydrosilylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_next_step Subsequent Transformation Start_Substrate Triene-yne Precursor Reaction Hydrosilylation in Anhydrous Toluene Start_Substrate->Reaction Start_Silane (3-AmO)SiMe₂H Start_Silane->Reaction Start_Catalyst Karstedt's Catalyst Start_Catalyst->Reaction Intermediate cis-Vinylsilane Reaction->Intermediate Stereoselective Si-H addition Next_Step 6π-Electrocyclization Intermediate->Next_Step Proceeds to next step

References

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Rubriflorin B in Pre-clinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubriflorin B, a complex triterpenoid (B12794562) isolated from Schisandra rubriflora, has garnered interest for its potential therapeutic properties. To facilitate pre-clinical research and development, a sensitive, selective, and robust analytical method for the accurate quantification of this compound in biological matrices is essential. This application note details a validated HPLC-MS/MS method for the determination of this compound in plasma, suitable for pharmacokinetic studies. The method utilizes a simple protein precipitation for sample preparation followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.

Experimental Protocols

1. Sample Preparation

A straightforward protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties, prepared in acetonitrile).

  • Protocol:

    • Thaw plasma samples to room temperature.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

2. HPLC Method

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)Flow Rate (mL/min)% B
0.00.330
2.00.395
3.00.395
3.10.330
5.00.330
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. MS/MS Method

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Proposed):

    • Note: As specific experimental data for this compound is not widely available, these transitions are proposed based on its molecular weight (554.60 g/mol ) and the common fragmentation patterns of similar triterpenoids from the Schisandra genus. Method development would be required to confirm the optimal precursor and product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound555.2[To be determined]0.14025
Internal Standard[To be determined][To be determined]0.1[To be determined][To be determined]

Data Presentation

Table 1: Proposed MS/MS Parameters for this compound Quantification

ParameterSetting
Ionization ModeESI Positive
Precursor Ion (m/z)555.2 [M+H]⁺
Product Ion (m/z)To be determined empirically
Dwell Time (s)0.1
Cone Voltage (V)40 (starting point)
Collision Energy (eV)25 (starting point)

Table 2: HPLC Gradient Conditions

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in Acetonitrile)
0.07030
2.0595
3.0595
3.17030
5.07030

Method Validation Summary

A full validation of this method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be determined.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc Inject 5 µL msms MS/MS Detection (ESI+, MRM Mode) hplc->msms quant Quantification (Peak Area Integration) msms->quant report Generate Report (Concentration Data) quant->report

Caption: Experimental workflow for the quantification of this compound.

method_validation cluster_parameters Validation Parameters cluster_acceptance Acceptance Criteria Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect LinearityCrit r² > 0.99 Linearity->LinearityCrit AccuracyCrit ±15% of nominal (±20% at LLOQ) Accuracy->AccuracyCrit PrecisionCrit RSD < 15% (20% at LLOQ) Precision->PrecisionCrit SelectivityCrit No interfering peaks Selectivity->SelectivityCrit StabilityCrit Within ±15% of baseline Stability->StabilityCrit MatrixEffectCrit Consistent & reproducible MatrixEffect->MatrixEffectCrit

Caption: Logical relationship of key method validation parameters.

This application note provides a comprehensive protocol for the quantification of this compound in plasma using HPLC-MS/MS. The described method is designed to be rapid, robust, and sensitive, making it well-suited for supporting pre-clinical pharmacokinetic evaluations of this promising natural product. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data for drug development programs.

Application Notes and Protocols for Determining the Anti-HIV Activity of Rubriflorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflorin B, a nortriterpenoid isolated from Schisandra rubriflora, has demonstrated potential anti-HIV-1 activity. This document provides detailed protocols for assessing the in vitro anti-HIV efficacy and cytotoxicity of this compound. The primary method described is a widely used and robust cell-based assay employing the TZM-bl reporter cell line. This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a luciferase reporter gene. Additionally, a standard cytotoxicity assay is outlined to determine the compound's therapeutic window. These protocols are intended to guide researchers in the preliminary screening and characterization of this compound and other natural products as potential anti-HIV drug candidates.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound and other related nortriterpenoids isolated from the Schisandra genus. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

CompoundVirus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound HIV-1Not Specified16.2Not ReportedNot Reported
Rubriflorin AHIV-1Not Specified10.0Not ReportedNot Reported
Rubriflorin CHIV-1Not Specified81.3Not ReportedNot Reported
Micrandilactone CHIV-1Not Specified7.71>200>25.94

Experimental Protocols

Anti-HIV-1 Activity Assay using TZM-bl Reporter Cell Line

This protocol is adapted from standard luciferase reporter gene assays for HIV-1 inhibition.[1][2][3][4] The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 long terminal repeat (LTR) driving the expression of a luciferase reporter gene.[1][3] Upon HIV-1 entry and Tat protein expression, the LTR is activated, leading to luciferase production, which can be quantified as a measure of viral replication.

Materials:

  • This compound (dissolved in DMSO)

  • TZM-bl cells (from NIH AIDS Reagent Program)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • DEAE-Dextran

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Preparation: Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. On the day of the assay, harvest cells using trypsin-EDTA and prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete growth medium containing DEAE-Dextran at an optimized concentration (e.g., 20 µg/mL).

  • Compound Dilution: Prepare a series of dilutions of this compound in complete growth medium. A typical starting concentration might be 100 µg/mL, followed by serial 2-fold or 3-fold dilutions. Include a positive control (e.g., a known antiretroviral drug like Zidovudine) and a negative control (medium with DMSO).

  • Assay Setup:

    • Add 50 µL of the diluted this compound to triplicate wells of a 96-well plate.

    • Add 50 µL of a pre-titered amount of HIV-1 virus stock to each well (except for cell control wells). The amount of virus should be optimized to yield a high signal-to-noise ratio in the luciferase assay.

    • Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.

    • Add 100 µL of the TZM-bl cell suspension (10,000 cells) to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • After incubation, remove the culture medium.

    • Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to induce cell lysis.

    • Transfer 150 µL of the lysate to a 96-well black plate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] x 100 (where RLU is Relative Light Units)

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Materials:

  • This compound (dissolved in DMSO)

  • TZM-bl cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 hours (to match the duration of the anti-HIV assay) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_compound / Absorbance_cell_control) x 100

    • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Mechanism of Action of Nortriterpenoids

While the specific molecular target of this compound in the HIV-1 life cycle has not been definitively identified, triterpenoids from various plant sources have been shown to inhibit HIV-1 through multiple mechanisms.[9][10] These include:

  • Fusion Inhibition: Preventing the virus from entering the host cell.

  • Reverse Transcriptase Inhibition: Blocking the conversion of viral RNA into DNA.

  • Integrase Inhibition: Preventing the integration of viral DNA into the host cell's genome.

  • Protease Inhibition: Inhibiting the processing of viral proteins necessary for the assembly of new virus particles.

Further studies, such as time-of-addition experiments, enzyme-specific inhibition assays, and molecular docking studies, are required to elucidate the precise mechanism of action of this compound.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Prepare this compound Dilutions Prepare this compound Dilutions Add Compound to 96-well Plate Add Compound to 96-well Plate Prepare this compound Dilutions->Add Compound to 96-well Plate Prepare TZM-bl Cell Suspension Prepare TZM-bl Cell Suspension Add TZM-bl Cells to Plate Add TZM-bl Cells to Plate Prepare TZM-bl Cell Suspension->Add TZM-bl Cells to Plate Prepare HIV-1 Virus Stock Prepare HIV-1 Virus Stock Add HIV-1 to Plate Add HIV-1 to Plate Prepare HIV-1 Virus Stock->Add HIV-1 to Plate Add Compound to 96-well Plate->Add HIV-1 to Plate Incubate (1 hr) Incubate (1 hr) Add HIV-1 to Plate->Incubate (1 hr) Incubate (1 hr)->Add TZM-bl Cells to Plate Incubate (48 hrs) Incubate (48 hrs) Add TZM-bl Cells to Plate->Incubate (48 hrs) Measure Luciferase Activity Measure Luciferase Activity Incubate (48 hrs)->Measure Luciferase Activity Calculate % Inhibition Calculate % Inhibition Measure Luciferase Activity->Calculate % Inhibition Determine EC50 Determine EC50 Calculate % Inhibition->Determine EC50

Caption: Experimental workflow for the anti-HIV activity assay of this compound.

HIV_Lifecycle cluster_cell Host Cell Integration Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding Budding Assembly->Budding Mature_Virion New HIV Virion Budding->Mature_Virion Maturation HIV_Virion HIV Virion Attachment_Fusion 1. Attachment & Fusion HIV_Virion->Attachment_Fusion Reverse_Transcription 2. Reverse Transcription Attachment_Fusion->Reverse_Transcription Reverse_Transcription->Integration Fusion_Inhibitors Fusion Inhibitors Fusion_Inhibitors->Attachment_Fusion RT_Inhibitors Reverse Transcriptase Inhibitors RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding

Caption: Potential inhibition points of nortriterpenoids in the HIV-1 life cycle.

References

Application Notes and Protocols for Evaluating Rubriflorin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflorin B, a natural compound, has demonstrated potential as a cytotoxic agent against various cancer cell lines.[1][2] Accurate and reproducible evaluation of its cytotoxic effects is crucial for preclinical drug development. These application notes provide detailed protocols for key cell-based assays to determine the cytotoxicity of this compound, including assessments of cell viability, membrane integrity, and apoptosis induction.

Key Cytotoxicity Assays

A multi-faceted approach employing a combination of assays is recommended to comprehensively understand the cytotoxic mechanism of this compound.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3][4] The intensity of the purple color is directly proportional to the number of living cells.[4]

  • LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis.[5]

  • Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7][8] Activation of these caspases is a hallmark of apoptosis. The assay utilizes a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to produce a detectable signal.[6]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
e.g., MCF-7MTT24
MTT48
MTT72
e.g., HeLaMTT24
MTT48
MTT72
e.g., A549MTT24
MTT48
MTT72

Table 2: LDH Release in Response to this compound Treatment

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
e.g., MCF-70 (Control)
X
2X
4X
e.g., HeLa0 (Control)
X
2X
4X

Table 3: Caspase-3/7 Activity in Response to this compound Treatment

Cell LineThis compound Conc. (µM)Fold Increase in Caspase-3/7 Activity
e.g., MCF-70 (Control)1.0
X
2X
4X
e.g., HeLa0 (Control)1.0
X
2X
4X

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[3][4][9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[4][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay Protocol

This protocol is based on commercially available LDH assay kits.[5][10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution)

  • Lysis solution (e.g., 10% Triton™ X-100)[10]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis solution.[10]

    • Medium background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Caspase-3/7 Activity Assay Protocol

This protocol is based on the principles of commercially available Caspase-Glo® 3/7 assays.[6][7]

Materials:

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3/7 Assay Kit (containing Caspase-3/7 reagent)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate multi-well plate.

  • Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.

  • Reagent Addition: Allow the plate and the Caspase-3/7 reagent to equilibrate to room temperature. Add 100 µL of the Caspase-3/7 reagent to each well.[7]

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle-treated control cells.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assays cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cluster_caspase Caspase-3/7 Assay Steps cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound (and controls) start->treat incubate Incubate (24, 48, 72h) treat->incubate mtt MTT Assay incubate->mtt Metabolic Activity ldh LDH Assay incubate->ldh Membrane Integrity caspase Caspase-3/7 Assay incubate->caspase Apoptosis add_mtt Add MTT Reagent mtt->add_mtt collect_sup Collect Supernatant ldh->collect_sup add_caspase Add Caspase Reagent caspase->add_caspase formazan Incubate (Formazan) add_mtt->formazan solubilize Solubilize Crystals formazan->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt analyze Calculate % Viability, % Cytotoxicity, Fold Change read_mtt->analyze add_ldh Add Reaction Mix collect_sup->add_ldh incubate_ldh Incubate (RT) add_ldh->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->analyze incubate_caspase Incubate (RT) add_caspase->incubate_caspase read_caspase Read Luminescence/ Fluorescence incubate_caspase->read_caspase read_caspase->analyze

Caption: Workflow for evaluating this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase rubriflorin This compound mitochondria Mitochondrial Disruption rubriflorin->mitochondria Induces death_receptors Death Receptors (e.g., Fas, TNFR) rubriflorin->death_receptors May induce cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 Activates caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase37 Activates apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Generalized apoptosis signaling pathways.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Rubriflorin B In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The exploration of natural compounds for their anti-inflammatory potential is a significant area of pharmaceutical research. Rubriflorin B, a compound of interest, is hypothesized to possess anti-inflammatory properties. This document provides a comprehensive guide to studying these effects using established in vitro models.

The protocols detailed below utilize the murine macrophage cell line RAW 264.7, a widely accepted model for investigating inflammatory responses. Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory cascade. The primary mechanisms of action explored are the inhibition of key inflammatory mediators and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Disclaimer: As of the compilation of this document, specific quantitative data on the anti-inflammatory effects of purified this compound in the described in vitro models is not available in the peer-reviewed literature. The quantitative data presented in the tables below is based on studies of a well-characterized extract from Rubus coreanus, a plant from a related genus, and should be considered as a representative example to guide experimental design and data interpretation for this compound. Researchers should determine the optimal concentrations and specific effects of this compound through their own dose-response experiments.

Key Experimental Targets and Assays

To elucidate the anti-inflammatory effects of this compound, the following key markers and pathways are typically investigated:

  • Nitric Oxide (NO) Production: An important signaling molecule and a key mediator of inflammation. Its production is catalyzed by inducible nitric oxide synthase (iNOS).

  • Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory response.

  • Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Signaling Pathways: The NF-κB and MAPK (including p38, ERK, and JNK) pathways are crucial intracellular signaling cascades that regulate the expression of many pro-inflammatory genes.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected dose-dependent inhibitory effects of a test compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. These tables are structured for easy comparison and should be populated with data obtained from experiments with this compound.

Table 1: Effect of a Representative Compound on Nitric Oxide (NO) Production

TreatmentConcentration (µg/mL)NO Production (µM)% Inhibition
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.10%
LPS + Representative Compound5028.2 ± 1.538.4%
LPS + Representative Compound10015.1 ± 1.167.0%
LPS + Representative Compound2008.3 ± 0.981.9%

Table 2: Effect of a Representative Compound on Pro-inflammatory Cytokine Production

CytokineTreatmentConcentration (µg/mL)Cytokine Level (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-1250 ± 850%
LPS + Representative Compound200580 ± 4253.6%
IL-6 LPS (1 µg/mL)-980 ± 670%
LPS + Representative Compound200410 ± 3158.2%
IL-1β LPS (1 µg/mL)-750 ± 540%
LPS + Representative Compound200310 ± 2558.7%

Table 3: Effect of a Representative Compound on Pro-inflammatory Enzyme Expression (Relative Protein Levels)

ProteinTreatmentConcentration (µg/mL)Relative Expression vs. LPS% Inhibition
iNOS LPS (1 µg/mL)-1.000%
LPS + Representative Compound2000.2872%
COX-2 LPS (1 µg/mL)-1.000%
LPS + Representative Compound2000.3565%

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MAPKKs IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates RubriflorinB_cytoplasm This compound RubriflorinB_cytoplasm->TAK1 Inhibits? RubriflorinB_cytoplasm->IKK Inhibits? RubriflorinB_cytoplasm->MAPKs Inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Genes Transcription AP1->Genes Transcription

Caption: LPS-induced pro-inflammatory signaling pathways.

Experimental_Workflow cluster_assays 6. Downstream Assays A 1. Cell Culture RAW 264.7 Macrophages B 2. Pre-treatment Incubate with this compound (various concentrations) A->B C 3. Stimulation Add LPS (1 µg/mL) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection Collect supernatant and cell lysates D->E F Griess Assay (NO measurement) E->F G ELISA (Cytokine measurement) E->G H Western Blot (Protein expression) E->H

Caption: General experimental workflow.

Experimental Protocols

Cell Culture and Maintenance

Cell Line: RAW 264.7 (murine macrophage cell line)

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin)

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, gently scrape the cells, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in fresh culture medium at the desired density.

Cell Viability Assay (MTT Assay)

Purpose: To determine the non-toxic concentration range of this compound for subsequent experiments.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Select concentrations that show >95% viability for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Protocol:

  • Follow steps 1-4 of the NO Production Assay protocol.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific ELISA kits.

  • Briefly, add supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength and calculate cytokine concentrations based on the provided standards.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Protocol:

  • Cell Lysis:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

    • Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for the appropriate time (e.g., 24 hours for iNOS/COX-2; 15-60 minutes for signaling proteins).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Application Notes and Protocols for Preclinical Testing of Rubriflorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubriflorin B, a novel bisnortriterpenoid isolated from Schisandra rubriflora, has demonstrated promising biological activities in preliminary in vitro studies, including anti-HIV, anti-inflammatory, and antitumor effects.[1] Plants from the Schisandraceae family have a history in traditional medicine for treating conditions like chronic cough, asthma, and insomnia.[1] Modern research has identified various pharmacological activities in this genus, such as hepatoprotective, anti-inflammatory, and anti-tumor effects.[1] However, a significant gap exists in the literature regarding the in vivo efficacy, safety, and toxicological profile of this compound.[1]

These application notes provide detailed protocols for establishing and utilizing animal models to investigate the anti-inflammatory and antitumor potential of this compound in a preclinical setting. The selection of appropriate animal models is a critical step in the early phase of drug development.[2]

General Workflow for Preclinical Evaluation

The preclinical evaluation of a novel compound like this compound typically follows a structured workflow to assess its therapeutic potential and safety before consideration for clinical trials.

G cluster_preclinical Preclinical Testing Workflow A Compound Isolation & Characterization (this compound) B In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) A->B C Animal Model Selection B->C D In Vivo Efficacy Studies (e.g., Anti-inflammatory, Antitumor) C->D E Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D->E F Toxicology & Safety Pharmacology D->F G Data Analysis & Reporting E->G F->G H IND-Enabling Studies G->H

Caption: General workflow for preclinical testing of a novel compound.

I. Evaluation of Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli.[3] The development of novel anti-inflammatory agents with improved efficacy and fewer side effects is a significant area of research.[2] Both acute and chronic inflammation models are recommended to thoroughly characterize the anti-inflammatory profile of this compound.

A. Acute Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening new anti-inflammatory drugs by inducing a localized, acute, and well-characterized inflammation.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1h (Mean ± SEM)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle Control--
Indomethacin10
This compound10
This compound25
This compound50
B. Potential Signaling Pathway: NF-κB

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

G cluster_pathway NF-κB Signaling Pathway in Inflammation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes Induces RubriflorinB This compound ? RubriflorinB->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

II. Evaluation of Antitumor Activity

Given the in vitro antitumor potential of compounds from the Schisandra genus, evaluating this compound in a relevant in vivo cancer model is a logical next step. Mouse models are frequently used in cancer research due to their genetic homology with humans and ease of manipulation.[4]

A. Patient-Derived Xenograft (PDX) Mouse Model

PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, better retain the characteristics of the original tumor compared to cell line-derived xenografts.[5] This makes them a more clinically relevant model for testing new anticancer agents.[5]

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Tumor Implantation:

    • Obtain fresh tumor tissue from a consenting patient (e.g., non-small cell lung cancer).

    • Surgically implant a small fragment (2-3 mm³) of the tumor subcutaneously into the flank of the mice.

    • Monitor mice for tumor growth.

  • Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

      • Group I: Vehicle control.

      • Group II: Standard-of-care chemotherapy (e.g., Carboplatin).

      • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily).

  • Efficacy Endpoints:

    • Measure tumor dimensions with calipers twice a week and calculate tumor volume: (Volume = (Width² x Length) / 2).

    • Record body weight twice a week as an indicator of toxicity.

    • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the different treatment groups.

    • Calculate the tumor growth inhibition (TGI).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control--
Standard ChemotherapyVaries
This compound25
This compound50
This compound100
B. Potential Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

RTK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.

G cluster_pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor RTK RTK Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes RubriflorinB This compound ? RubriflorinB->RTK Inhibits?

Caption: Potential inhibition of an RTK signaling pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound. Successful demonstration of efficacy and a favorable safety profile in these models would warrant further investigation, including more chronic toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, to support its potential advancement as a clinical candidate. The use of companion animals, such as dogs with naturally occurring cancers, could also be considered as a translational model, as they can show similar biological behavior and responses to therapy as humans.[6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rubriflorin B Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Rubriflorin B in bioassays. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a bisnortriterpenoid isolated from the plant Schisandra rubriflora. It has demonstrated promising biological activities, including anti-HIV and anti-tumor effects, making it a compound of interest for further research.[1] Like many complex natural products, particularly triterpenoids, this compound is a lipophilic molecule and is expected to have poor aqueous solubility. Triterpenoids from the Schisandra genus are generally known to be insoluble in water but soluble in organic solvents such as methanol (B129727) and ethanol (B145695).[2] For accurate and reproducible results in cell-based bioassays, which are aqueous systems, it is crucial that the compound is fully dissolved. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on the general solubility of triterpenoids, the following organic solvents are recommended for preparing a concentrated stock solution of this compound:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

It is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into the aqueous bioassay medium.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out," where the compound is no longer soluble as the concentration of the organic co-solvent decreases. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of this compound in your assay.

  • Increase the Co-solvent Percentage: While increasing the co-solvent percentage can help, it's crucial to ensure the final concentration is not toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is essential to run a vehicle control to confirm this.

  • Use a Different Co-solvent: If DMSO is not effective or is causing toxicity, consider other water-miscible organic solvents like ethanol.

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Employ Solubilizing Excipients: For more challenging solubility issues, consider using surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) in your assay medium to enhance solubility.

Troubleshooting Guide

Problem: this compound powder will not dissolve in the initial organic solvent.
  • Possible Cause: The solvent may not be appropriate, or the concentration is too high.

  • Solution:

    • Try gentle heating (up to 37°C) or sonication to aid dissolution.

    • Test alternative solvents such as DMF or a combination of solvents.

    • Attempt to make a lower concentration stock solution.

Problem: The stock solution is clear, but the compound precipitates over time.
  • Possible Cause: The compound may have limited stability in the chosen solvent at that concentration and temperature.

  • Solution:

    • Store the stock solution at -20°C or -80°C as recommended by suppliers.[3]

    • Prepare fresh stock solutions before each experiment.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates before storage.

Quantitative Data Summary

Solvent/SystemExpected Solubility of TriterpenoidsTypical Final Concentration in BioassaysNotes
WaterPoor/Insoluble-Triterpenoids are generally hydrophobic.
Dimethyl sulfoxide (DMSO)Soluble≤ 0.5% (v/v)A common solvent for creating stock solutions.
Ethanol (EtOH)Soluble≤ 0.5% (v/v)An alternative to DMSO.
Methanol (MeOH)SolubleNot typically used in cell-based assaysCan be used for stock solutions, but ethanol is preferred for cell compatibility.
N,N-Dimethylformamide (DMF)Soluble≤ 0.1% (v/v)Use with caution due to potential toxicity.
Co-solvent mixtures (e.g., DMSO/PEG300/Tween 80/Saline)Enhanced SolubilityVariesOften used for in vivo studies but can be adapted for in vitro work.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile-filtered DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes.

  • If necessary, gently warm the solution to 37°C in a water bath or use a sonicator for 5-10 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Cytotoxicity Bioassay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%). Include a vehicle control (medium with the same final solvent concentration) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Dilution start Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate / Warm to 37°C add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve Incomplete store Aliquot and Store at -20°C / -80°C check_sol->store Clear thaw_stock Thaw Stock Solution store->thaw_stock serial_dilute Serial Dilution in Aqueous Assay Medium thaw_stock->serial_dilute check_precip Check for Precipitation serial_dilute->check_precip check_precip->serial_dilute Precipitate Occurs (Troubleshoot) add_to_cells Add to Bioassay check_precip->add_to_cells No Precipitate

Caption: Experimental workflow for preparing this compound for bioassays.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Start: Dissolve this compound in DMSO Stock dilute Dilute Stock in Aqueous Medium start->dilute precipitate Does it Precipitate? dilute->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes proceed Proceed with Bioassay precipitate->proceed No lower_conc->dilute alt_solvent Use Alternative Co-solvent (e.g., EtOH) lower_conc->alt_solvent alt_solvent->dilute add_excipient Add Solubilizing Agent (e.g., Tween, Cyclodextrin) alt_solvent->add_excipient add_excipient->dilute warm_sonicate Warm (37°C) or Sonicate Solution add_excipient->warm_sonicate warm_sonicate->dilute

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Rubriflorin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Rubriflorin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the polysubstituted arene core of this compound?

A1: Two main strategies have been successfully employed. The first, developed by Li and colleagues, utilizes a 6π electrocyclization-aromatization sequence to form the central aromatic ring from a conjugated triene-yne precursor[1][2]. A second, highly convergent approach uses a late-stage rhodium-catalyzed [2+2+2] alkyne cyclotrimerization to assemble the core[3].

Q2: Which steps in this compound synthesis are most commonly associated with low yields or reproducibility issues?

A2: Several steps have been identified as particularly challenging:

  • Fragment Coupling: The union of the left-hand and right-hand fragments can be low-yielding depending on the chosen method. For instance, simple alkynyllithium additions have shown significantly lower yields compared to mediated reactions like the Nozaki-Hiyama-Kishi coupling[3].

  • Alkyne Reduction: Selective semi-hydrogenation of an alkyne to a Z-alkene, a key step in the electrocyclization strategy, has been reported as difficult to reproduce[4].

  • Late-Stage Transformations: Final steps such as desilylation and dehydration can be sluggish, sometimes requiring harsh conditions or higher catalyst loadings, which can impact overall yield[3].

Q3: My selective hydrogenation of the alkyne precursor is unreliable. Is there a more robust method?

A3: Yes, a hydrosilylation approach to generate the required cis-geometry has been shown to have significant advantages in terms of reaction scale, reproducibility, and the stability of the intermediate product[1][2][4]. This method provides a more consistent and scalable alternative to traditional semi-hydrogenation techniques.

Q4: Are there alternatives to the 6π electrocyclization-aromatization sequence?

A4: The rhodium-catalyzed [2+2+2] alkyne cyclotrimerization is a powerful alternative. This strategy is highly convergent, meaning the complex core is assembled late in the synthesis from advanced fragments. This can improve overall efficiency and provides a robust platform for generating analogues[3].

Troubleshooting Guide

This guide addresses specific problems that you may encounter during the synthesis.

Problem 1: Low yield during the coupling of the AB ring aldehyde and the FG ring diyne fragment.

  • Symptoms: The reaction of an alkynyllithium species with the aldehyde fragment results in yields around 30-40%. Significant amounts of starting material remain, or decomposition is observed.

  • Cause: The aldehyde or the acetoxy acetal (B89532) moiety in the fragment may be sensitive to the strongly basic conditions of the alkynyllithium reagent[3].

  • Solution: Switch to a milder, transition-metal-mediated coupling condition. The Nozaki-Hiyama-Kishi (NHK) reaction has been shown to be far more efficient for this transformation, improving yields significantly.

Problem 2: The 6π electrocyclization reaction is proceeding with low conversion or forming significant byproducts.

  • Symptoms: After heating the triene-yne precursor, analysis shows a complex mixture of products or a large amount of unreacted starting material.

  • Cause: This pericyclic reaction is highly sensitive to the purity of the substrate and the precise stereochemistry of the double bonds. The required cis-geometry of the electrocyclization precursor is critical[1].

  • Solution:

    • Verify Precursor Geometry: Ensure the prior alkyne reduction step (e.g., hydrogenation or hydrosilylation) proceeded with high selectivity to the Z-alkene.

    • Ensure High Purity: Purify the triene-yne precursor meticulously before subjecting it to thermal conditions. Trace impurities can interfere with the reaction.

    • Optimize Conditions: Carefully control the reaction temperature and time. Excessively high temperatures can lead to decomposition or undesired side reactions.

Problem 3: The final desilylation and dehydration steps are sluggish and require harsh conditions.

  • Symptoms: Removal of a silyl (B83357) protecting group (e.g., TIPS) is slow, and the subsequent acid-mediated dehydration requires high catalyst loadings or extended reaction times, leading to potential degradation[3].

  • Cause: Steric hindrance around the silyl group or unfavorable conformational effects can reduce reactivity. These issues were noted particularly in the synthesis of this compound diastereomers[3].

  • Solution:

    • Screen Desilylating Agents: Test a variety of fluoride (B91410) sources (e.g., TBAF, HF-Pyridine) and solvent conditions to find a more effective system.

    • Optimize Dehydration: For the dehydration step, screen different acids (e.g., CSA, PPTS) and temperatures. A stepwise optimization may be necessary to find a balance between reaction rate and substrate stability.

    • Alternative Protecting Groups: If synthesizing analogues, consider a more labile silyl protecting group during the initial synthetic design to avoid these late-stage difficulties.

Data Presentation

Table 1: Comparison of Fragment Coupling Methods

This table summarizes the yield differences observed when coupling the FG ring diyne fragment with an aldehyde.

Coupling MethodReagentsApproximate YieldReference
Alkynyllithium Additionn-BuLi, THF35%[3]
Nozaki-Hiyama-KishiCrCl₂, NiCl₂, DMSO73%[3]

Table 2: Comparison of Alkyne Reduction Strategies

This table compares the reported outcomes of converting the key alkyne intermediate to the Z-alkene required for electrocyclization.

Reduction MethodKey FeaturesReported OutcomeReference
Selective HydrogenationLindlar's Catalyst, H₂Difficult to reproduce consistently[4]
Hydrosilylation(3-AmO)SiMe₂H, Pt catalystAdvantageous for scale, reproducibility, and intermediate stability[1][2]

Experimental Protocols

Protocol 1: Optimized Fragment Coupling via Nozaki-Hiyama-Kishi (NHK) Reaction[3]

  • Reagent Preparation: In a flame-dried flask under an argon atmosphere, add anhydrous CrCl₂ (4.0 equiv) and anhydrous NiCl₂ (0.04 equiv) to anhydrous DMSO. Stir the suspension vigorously for 30 minutes at room temperature.

  • Reaction Initiation: Add a solution of the FG ring diyne fragment (1.2 equiv) and the AB ring aldehyde fragment (1.0 equiv) in anhydrous DMSO to the catalyst suspension.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the desired homopropargylic alcohol.

Protocol 2: Hydrosilylation of Alkyne Precursor[4]

  • Reaction Setup: To a solution of the enyne precursor (1.0 equiv) in an appropriate solvent (e.g., toluene), add the hydrosilylating agent (e.g., (3-AmO)SiMe₂H, 3.0 equiv).

  • Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, 1-2 mol%) to the solution.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC or ¹H NMR to confirm the disappearance of the alkyne proton signal and the appearance of the vinyl proton signals.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product is often used directly in the next step (6π electrocyclization) after minimal purification (e.g., filtration through a short plug of silica) to remove the catalyst. The hydrosilylation was reported to proceed cleanly, yielding the desired product for the subsequent cyclization and oxidation steps[4].

Visualizations

Synthesis_Workflow cluster_left Left-Hand Fragment Synthesis cluster_right Right-Hand Fragment Synthesis cluster_core Core Assembly & Completion L1 Perillyl Alcohol L2 Enone Intermediate L1->L2 L3 AB Ring Aldehyde L2->L3 C1 Fragment Coupling L3->C1 R1 Commercial Enone R2 Lactone Intermediate R1->R2 R3 FG Ring Diyne R2->R3 R3->C1 C2 Coupled Precursor C1->C2 C3 Core Formation C2->C3 C4 Final Transformations C3->C4 C5 This compound C4->C5

Troubleshooting_Logic Start Low Yield in Fragment Coupling? Check_Method Are you using alkynyllithium addition? Start->Check_Method Solution_NHK Switch to milder conditions: Nozaki-Hiyama-Kishi (NHK) (CrCl₂/NiCl₂) Check_Method->Solution_NHK Yes Check_Purity Check purity of coupling partners (aldehyde/alkyne) Check_Method->Check_Purity No Check_Conditions Verify anhydrous conditions and reagent quality Check_Purity->Check_Conditions

Core_Strategy_Comparison cluster_A Strategy 1: Electrocyclization cluster_B Strategy 2: Cyclotrimerization A1 Enyne Precursor A2 Hydrosilylation (forms Z-alkene) A1->A2 A3 6π Electrocyclization (Thermal) A2->A3 A4 Aromatization (Oxidation) A3->A4 Core Arene Core A4->Core B1 Triyne Precursor B2 Rh-catalyzed [2+2+2] Cyclotrimerization B1->B2 B3 Dehydration B2->B3 B3->Core

References

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for optimizing the HPLC separation of Rubriflorin B from related lignans (B1203133).

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) separation of this compound and related lignans. This compound, isolated from Schisandra rubriflora, belongs to a complex class of compounds that often present separation challenges due to their structural similarities.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and related lignans?

A1: A robust starting point for separating lignans, including those from Schisandra species, is reverse-phase HPLC.[3][4] Due to the medium polarity of most lignans, a C18 or C8 column is generally suitable.[5] A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is recommended.[6][7]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely effective for separating medium polarity compounds like lignans.[3][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) packing, which can reduce peak tailing for phenolic compounds.[9]
Mobile Phase B Acetonitrile or MethanolThese are common organic solvents for reverse-phase HPLC that provide good separation for polyphenols. Acetonitrile often yields sharper peaks.[10][11]
Gradient Elution Start at a low % of B (e.g., 10-20%), increase to a high % (e.g., 80-90%) over 30-45 minA gradient is necessary to elute a wide range of lignans with different polarities within a reasonable time.[4][6]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CMaintaining a stable column temperature is crucial for reproducible retention times.[12]
Detection UV Detector at 230-255 nmLignans from Schisandra species exhibit strong UV absorbance in this range, providing high sensitivity.[5]
Injection Volume 10-20 µLA typical injection volume that avoids column overloading.

Q2: How do I select the most appropriate HPLC column?

A2: Column selection is critical for achieving good resolution. For lignans, which are moderately polar, reverse-phase columns are the standard choice.[3]

  • C18 (Octadecyl): This is the most common and versatile stationary phase, offering high hydrophobicity. It is an excellent first choice for developing a separation method for this compound.[8]

  • C8 (Octyl): A C8 column is less hydrophobic than a C18. It can provide better separation for more polar lignans or when retention times on a C18 column are excessively long.[5]

  • Phenyl-Hexyl or Biphenyl: These columns offer alternative selectivity due to pi-pi interactions with the aromatic rings present in lignan (B3055560) structures. They can be particularly useful when C18 columns fail to resolve closely related compounds.[13]

Table 2: Column Selection Guide for Lignan Analysis

Stationary PhaseParticle SizeKey Characteristics & Best Use Cases
C18 1.8 - 5 µmHigh hydrophobicity. The standard for initial method development for a wide range of lignans. Smaller particle sizes (e.g., <2 µm) are used in UHPLC for higher resolution and speed.[8]
C8 3 - 5 µmModerate hydrophobicity. Useful for more polar lignans or to reduce analysis time if retention on C18 is too strong.[5]
Phenyl or Biphenyl 3 - 5 µmAlternative selectivity (pi-pi interactions). Excellent for separating aromatic isomers or compounds that co-elute on C18/C8 phases.[13]

Q3: How can I optimize the mobile phase for better separation?

A3: Mobile phase optimization is key to improving the resolution between this compound and other lignans.

  • Choice of Organic Solvent: While both methanol and acetonitrile are effective, they offer different selectivities. If you have co-eluting peaks with an acetonitrile/water mobile phase, switching to methanol/water (or a ternary mixture) can alter the elution order and improve separation.[11]

  • Gradient Slope: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) will increase the retention time but can significantly improve the resolution of closely eluting peaks.

  • pH of the Aqueous Phase: For acidic or phenolic compounds like lignans, the pH of the mobile phase can affect peak shape and retention.[14] Adding a small amount of acid (e.g., 0.1% formic or acetic acid) ensures that these compounds are in a non-ionized state, which leads to sharper peaks and more stable retention times.[9]

Troubleshooting Guide

Q4: My peaks for this compound and a related lignan are overlapping. How can I improve the resolution?

A4: Poor resolution is a common issue. Here is a systematic approach to address it:

  • Optimize the Gradient: Make the gradient shallower around the time your compounds of interest elute. This increases the separation time between them.

  • Change the Organic Solvent: Switch from acetonitrile to methanol or vice versa. This changes the selectivity of the separation.[11]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with different selectivity, such as a Phenyl or Biphenyl column, to introduce different separation mechanisms (pi-pi interactions).[13]

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, though it will also increase the run time.

G cluster_workflow HPLC Method Optimization Workflow Start Initial Separation (e.g., C18, ACN/Water Gradient) CheckRes Resolution Adequate? Start->CheckRes OptimizeGrad Adjust Gradient Slope (Make Shallower) CheckRes->OptimizeGrad No End Method Optimized CheckRes->End Yes OptimizeGrad->CheckRes Re-evaluate ChangeSolvent Change Organic Solvent (e.g., to Methanol) OptimizeGrad->ChangeSolvent No Improvement ChangeSolvent->CheckRes Re-evaluate ChangeColumn Change Column (e.g., to Biphenyl) ChangeSolvent->ChangeColumn No Improvement ChangeColumn->CheckRes Re-evaluate

Caption: Workflow for optimizing HPLC separation.

Q5: My peaks are tailing. What causes this and how can I get symmetrical peaks?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on the silica support.[9]

  • Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to the aqueous portion of your mobile phase. This protonates the silanol groups, minimizing their interaction with your analytes.[9]

  • Check for Column Contamination: Impurities from the sample can accumulate at the head of the column. Try flushing the column with a strong solvent or, if necessary, replace it.[3]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[12] Try diluting your sample and injecting a smaller volume.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups and are less prone to causing peak tailing.[9]

G cluster_troubleshooting Troubleshooting Peak Tailing Problem Peak Tailing Observed Cause1 Silanol Interactions? Problem->Cause1 Cause2 Column Overload? Cause1->Cause2 No Solution1 Add 0.1% Acid to Mobile Phase Cause1->Solution1 Yes Cause3 Column Contamination? Cause2->Cause3 No Solution2 Reduce Sample Concentration/Volume Cause2->Solution2 Yes Solution3 Flush or Replace Column Cause3->Solution3 Yes End Symmetrical Peak Solution1->End Solution2->End Solution3->End

Caption: Decision tree for fixing peak tailing.

Q6: Why are my retention times shifting from one run to the next?

A6: Retention time instability is a sign that your method is not robust. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution.

  • Mobile Phase Composition Changes: If you are mixing solvents manually, small errors can lead to shifts. Also, selective evaporation of the more volatile solvent (like acetonitrile) can change the mobile phase composition over time. Prepare fresh mobile phase daily.[12]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[12]

  • Pump Issues: Fluctuations in flow rate due to pump malfunctions or air bubbles in the system can cause retention times to drift.[15] Degas your mobile phase and prime the pump regularly.

Table 3: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution - Gradient too steep- Inappropriate solvent or column- Decrease gradient slope- Switch organic solvent (ACN ↔ MeOH)- Use a column with different selectivity (e.g., Biphenyl)
Peak Tailing - Secondary silanol interactions- Column overload- Column contamination- Add 0.1% acid to mobile phase[9]- Dilute sample[12]- Flush or replace column
Peak Fronting - Sample solvent stronger than mobile phase- Column overload- Dissolve sample in initial mobile phase[15]- Reduce sample concentration
Shifting Retention Times - Poor column equilibration- Mobile phase changes- Temperature fluctuation- Increase equilibration time- Prepare fresh mobile phase daily; use a column oven[12]
Ghost Peaks - Contamination in mobile phase- Sample carryover from injector- Use high-purity solvents[3]- Run a blank gradient- Implement a needle wash step

Experimental Protocols

Protocol 1: General HPLC Analysis of this compound and Related Lignans

  • System Preparation:

    • Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile).

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.

    • Install a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

  • Chromatographic Conditions:

    • Set the pump flow rate to 1.0 mL/min.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

    • Set the UV detector to monitor at 254 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 90% B

    • 35-40 min: Hold at 90% B

    • 40-41 min: Linear gradient from 90% to 10% B

    • 41-50 min: Hold at 10% B (re-equilibration)

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Start the data acquisition.

    • At the end of the run, integrate the peaks and analyze the results.

Protocol 2: Sample Preparation from Plant Material (e.g., Schisandra rubriflora)

  • Extraction:

    • Grind dried plant material (e.g., stems or leaves) to a fine powder.

    • Accurately weigh approximately 1.0 g of the powder into a flask.

    • Add 25 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • The sample is now ready for injection into the HPLC system as described in Protocol 1.

G cluster_params Mobile Phase Parameters vs. Separation Quality cluster_inputs cluster_outputs mp Mobile Phase Parameters Solvent Organic Solvent (ACN vs. MeOH) pH Aqueous pH (Acid Modifier) Gradient Gradient Slope sq Separation Quality Resolution Resolution (Rs) Solvent->Resolution Affects Selectivity Retention Retention Time (tR) pH->Retention Stabilizes tR PeakShape Peak Shape (Tailing) pH->PeakShape Reduces Tailing Gradient->Resolution Affects Rs Gradient->Retention Affects tR

Caption: Relationship between mobile phase and separation.

References

Technical Support Center: Enhancing the Bioavailability of Rubriflorin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of publicly available scientific literature on the physicochemical properties, metabolism, and pharmacokinetics of a compound specifically named "Rubriflorin B." The following technical support center is therefore based on established strategies for enhancing the bioavailability of poorly water-soluble natural products, a common characteristic of compounds similar in origin. Researchers working with this compound should first determine its specific properties (e.g., solubility, stability, permeability) to select the most appropriate enhancement strategy. The protocols and data presented are illustrative and will require adaptation and validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

A1: Based on the characteristics of similar natural products, the poor oral bioavailability of this compound is likely attributable to one or more of the following factors:

  • Low Aqueous Solubility: Many complex natural products have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • High First-Pass Metabolism: After absorption from the gut, the compound may be extensively metabolized by enzymes in the intestinal wall and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation.

  • Efflux by Intestinal Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the compound back into the gut lumen, reducing its net absorption.

  • Gastrointestinal Instability: The compound may be unstable in the harsh acidic or enzymatic environment of the stomach and intestines.

Q2: What are the primary strategies to improve the oral bioavailability of this compound in animal models?

A2: The primary strategies focus on overcoming the limitations mentioned above and can be broadly categorized as:

  • Solubility Enhancement:

    • Lipid-Based Formulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs), which can keep the drug in a solubilized state in the gastrointestinal tract.[1][2]

    • Particle Size Reduction: Micronization or nanosization increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[3][4]

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution.

    • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility.[5]

  • Metabolism and Efflux Inhibition:

    • Co-administration with Enzyme Inhibitors: Using known inhibitors of relevant cytochrome P450 enzymes can reduce first-pass metabolism.

    • Co-administration with P-gp Inhibitors: Compounds like piperine (B192125) or specific pharmaceutical excipients can inhibit P-gp and other efflux pumps, leading to increased intestinal absorption.

Q3: Which animal models are most suitable for studying the oral bioavailability of this compound?

A3: Rats (Sprague-Dawley or Wistar strains) are the most commonly used initial models for pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[6][7] For later-stage preclinical studies, beagle dogs may be considered as their gastrointestinal physiology is more comparable to humans. The choice of model can also depend on the specific metabolic pathways that are found to be relevant for this compound.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Pilot Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize the solubility of this compound at different pH values. 2. Formulate this compound using a solubility-enhancing technique such as SNEDDS, SLNs, or a solid dispersion.[1] 3. Reduce the particle size of the raw this compound powder through micronization or nanosuspension.[4]
Degradation in the GI tract 1. Assess the stability of this compound in simulated gastric and intestinal fluids. 2. If degradation is observed, consider encapsulation in a protective carrier system like nanoparticles to shield it from the harsh GI environment.[3]
High first-pass metabolism 1. Perform in vitro metabolism studies using liver microsomes to identify the major metabolizing enzymes. 2. Consider co-administration with a known inhibitor of the identified enzymes (use with caution and appropriate ethical approval). 3. Formulations that promote lymphatic uptake (e.g., lipid-based systems) can partially bypass the liver.
Efflux by intestinal transporters 1. Use in vitro models (e.g., Caco-2 cell monolayers) to determine if this compound is a substrate for P-gp or other efflux pumps. 2. If it is a substrate, co-administer with a known P-gp inhibitor.
Issue 2: Formulation-Related Problems (SNEDDS/SLNs)
Problem Potential Cause Troubleshooting/Optimization
Low drug loading Poor solubility of this compound in the lipid/surfactant components.Screen a wider range of oils, surfactants, and co-surfactants to find a system with higher solubilizing capacity for this compound.
Phase separation or precipitation upon dilution The formulation is not robust and cannot maintain the drug in a solubilized state when diluted with aqueous media.Optimize the ratios of oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the optimal self-emulsifying region.[1]
Large particle size or high polydispersity index (PDI) Suboptimal formulation or preparation method.Adjust the formulation components and their ratios. Optimize preparation parameters such as homogenization speed, sonication time, and temperature.
Physical instability during storage (e.g., aggregation) Inadequate surface stabilization.Incorporate a stabilizer (e.g., a steric stabilizer like PEG) into the formulation. Optimize the zeta potential to ensure sufficient electrostatic repulsion.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound when formulated using different bioavailability enhancement strategies. These are not actual experimental data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 122.0 ± 0.5250 ± 60100 (Reference)
Micronized Suspension120 ± 251.5 ± 0.5700 ± 150280
Solid Lipid Nanoparticles (SLNs)350 ± 701.0 ± 0.32100 ± 450840
Self-Nanoemulsifying Drug Delivery System (SNEDDS)500 ± 950.8 ± 0.23000 ± 5801200

Table 2: Comparison of Key Formulation Characteristics

Formulation Type Typical Particle Size Advantages Potential Challenges
Aqueous Suspension> 10 µmSimple to prepare.Low bioavailability for poorly soluble drugs.
Micronized Suspension1 - 10 µmIncreased surface area, improved dissolution.Can be prone to aggregation.
Solid Lipid Nanoparticles (SLNs)50 - 300 nmGood biocompatibility, controlled release potential.Lower drug loading compared to nanoemulsions.
Self-Nanoemulsifying Drug Delivery System (SNEDDS)20 - 200 nmHigh drug loading, spontaneous formation of nanoemulsion in situ.[1][2]Requires careful selection of excipients to avoid GI irritation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-shear homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Nanosizing: Immediately subject the coarse emulsion to high-power ultrasonication (using a probe sonicator) for 5-10 minutes in an ice bath to prevent lipid recrystallization and degradation of the drug.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification (Optional): Centrifuge the SLN dispersion to remove any unentrapped drug or excess surfactant.

  • Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups (e.g., aqueous suspension group, SLN group, SNEDDS group). Administer the respective formulations orally via gavage at a dose of 10 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).

  • Calculation of Relative Bioavailability: Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension using the formula: (AUC_test / AUC_reference) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation A Screening of Lipids & Surfactants B Preparation of SLNs/SNEDDS A->B C Physicochemical Characterization (Size, Zeta, EE%) B->C D Oral Administration to Rats C->D Optimized Formulation E Blood Sampling at Time Points D->E F LC-MS/MS Bioanalysis of Plasma E->F G Pharmacokinetic Analysis F->G H Data Interpretation G->H Bioavailability Assessment

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation A Oral Administration B Dissolution A->B C Absorption B->C X1 Poor Solubility D Metabolism (CYP450) C->D E Efflux (P-gp) C->E F Bioavailable Drug D->F X2 First-Pass Metabolism X3 Efflux

Caption: Key physiological barriers to the oral bioavailability of poorly soluble drugs.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Schisandra Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Schisandra extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of batch-to-batch variability in your experiments, ensuring more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Schisandra extracts?

A1: The chemical composition and, consequently, the biological activity of Schisandra extracts can vary significantly between batches due to several factors:

  • Raw Plant Material: The genetic makeup, geographical origin, climate, soil conditions, and harvesting time of the Schisandra plant heavily influence its phytochemical profile.[1][2][3][4] The concentration of key bioactive compounds, such as lignans (B1203133), can differ depending on the maturity of the fruit and the specific growing location.[3][4][5]

  • Plant Part Used: Different parts of the Schisandra plant (e.g., fruits, leaves, stems) contain varying compositions and concentrations of bioactive compounds.[1][6][7] It is crucial to ensure that the same plant part is used consistently across all batches.

  • Post-Harvest Processing: The methods used for drying, storing, and handling the raw plant material can lead to degradation or alteration of sensitive phytochemicals.[1][8]

  • Extraction Protocol: Minor deviations in the extraction process can lead to significant differences in the chemical composition of the final extract.[1] Key parameters that must be strictly controlled include:

    • Solvent Type and Concentration: The choice of solvent (e.g., ethanol, methanol (B129727), water) and its concentration will selectively extract different compounds.[9][10][11][12]

    • Solvent-to-Solid Ratio: An inconsistent ratio of solvent to plant material will affect the extraction efficiency.[1][8]

    • Extraction Method: Different methods such as maceration, ultrasonic-assisted extraction (UAE), or reflux extraction have varying efficiencies and can yield different chemical profiles.[9][13][14][15]

    • Extraction Time and Temperature: The duration and temperature of the extraction process can impact the yield and stability of the extracted compounds.[1][13]

  • Lack of Chemical Standardization: Without proper analytical characterization, it is impossible to ensure the consistency of bioactive compounds from batch to batch.[1]

Q2: Why is my Schisandra extract showing lower bioactivity than expected or reported in the literature?

A2: Several factors could contribute to lower-than-expected bioactivity:

  • Suboptimal Raw Material: The plant material used may have a naturally lower content of the desired bioactive compounds due to factors like geographical source or improper harvesting time.[3][16]

  • Degradation of Active Compounds: Improper extraction conditions (e.g., excessive heat) or storage (e.g., exposure to light and oxygen) can lead to the degradation of thermolabile or photosensitive compounds.[1]

  • Incorrect Plant Part: You might be using a different part of the plant than what was used in the literature you are referencing.[1]

  • Inadequate Extraction of Target Compounds: The extraction solvent and method may not be optimal for extracting the specific compounds responsible for the desired bioactivity.

Q3: What are the most important marker compounds to quantify for standardizing Schisandra extracts?

A3: The most important marker compounds for standardizing Schisandra extracts are the dibenzocyclooctadiene lignans, which are considered the main bioactive constituents.[2][7][17] Key lignans to quantify include:

Quantifying a panel of these major lignans using techniques like High-Performance Liquid Chromatography (HPLC) is crucial for ensuring batch-to-batch consistency.[8][9][11]

Q4: How should I properly store my Schisandra extracts to maintain their stability?

A4: To maintain the stability of your Schisandra extracts, they should be stored in airtight, light-protected containers at low temperatures (e.g., -20°C).[1] For dried extracts, storage in a desiccator at 4°C is also recommended.[16] This helps to prevent degradation of sensitive compounds due to oxidation, light, and microbial growth.

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity Between Extract Batches

Problem: You observe significant differences in the biological effect of different batches of the same Schisandra extract in your assays.

Possible CauseTroubleshooting StepsRationale
Variability in Raw Plant Material Source your plant material from a single, reputable supplier who can provide a certificate of analysis detailing the geographical origin, harvesting time, and post-harvest processing. Obtain a voucher specimen for botanical authentication.The chemical profile of Schisandra is heavily influenced by its genetics, growing conditions, and handling.[1][2][3]
Inconsistent Extraction Protocol Strictly standardize and document every parameter of your extraction protocol, including solvent-to-solid ratio, particle size of the plant material, extraction time, temperature, and agitation speed.Minor deviations in the extraction process can lead to significant differences in the chemical composition of the extract.[1]
Lack of Chemical Standardization Perform phytochemical profiling for each batch using techniques like HPLC or GC-MS.[1][13] Quantify one or more marker lignans (e.g., Schisandrin, Schisandrol B) to ensure their concentrations are within a defined acceptable range between batches.Chemical analysis provides a quantitative measure of the consistency of your extracts.[1][8]
Guide 2: Inconsistent Analytical Results (e.g., HPLC)

Problem: You are observing significant variations in peak areas and retention times for your target lignans between different batches of the same Schisandra extract when using HPLC.

Possible CauseTroubleshooting StepsRationale
Inconsistent Sample Preparation Ensure that the same procedure is followed for every sample, including the exact weight of the extract, the volume and type of solvent used for dissolution, and the filtration method. Use sonication to ensure complete dissolution.Inconsistencies in sample preparation can lead to variations in the concentration of the injected sample and the presence of particulates that can affect the HPLC system.[8]
Mobile Phase Preparation Prepare the mobile phase fresh for each run and ensure the solvents are of high purity. Accurately measure all components and ensure consistent pH.Inconsistent mobile phase composition can lead to shifts in retention times.[8]
Column Degradation The stationary phase of the HPLC column can degrade over time, especially with complex matrices like plant extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or replace it if necessary.A compromised column will not provide reproducible separation.[8]
Injector Issues Check the injector for blockages or air bubbles. Inconsistent injection volumes can lead to variations in peak areas.Accurate and reproducible injection volumes are critical for quantitative analysis.[8]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Lignans from Schisandra Fruits

This protocol describes an efficient method for extracting lignans from the dried fruits of Schisandra chinensis.

Materials and Equipment:

  • Dried fruits of Schisandra chinensis

  • Grinder or mill

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Sample Preparation: Grind the dried fruits of Schisandra chinensis into a fine powder (e.g., to pass through a 60-mesh sieve).[9][13]

  • Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 0.3 g) and transfer it to a volumetric flask (e.g., 25 mL).[9]

    • Add a specific volume of methanol (e.g., 25 mL) to achieve a defined solid-to-solvent ratio.[9]

    • Place the flask in an ultrasonic bath.

    • Conduct the extraction for a specified time (e.g., 20-30 minutes) at room temperature.[9][16]

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature and then add methanol to compensate for any volume loss.

    • Centrifuge the supernatant for 10 minutes at 14,000 g prior to injection into the HPLC system.[9]

  • Drying and Storage:

    • For obtaining a dried extract, concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.[1][16]

    • Dry the concentrated extract to a constant weight, for example, by freeze-drying or in a vacuum oven.[1]

    • Store the dried extract in an airtight, light-protected container at a low temperature (e.g., -20°C).[1]

Protocol 2: HPLC Quantification of Major Lignans in Schisandra Extract

This protocol provides a method for the simultaneous determination of eleven bioactive lignans in Schisandra extracts.[9]

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[9][16]

  • Reference standards for Schisandrin, Gomisin J, Schisandrol B, Angeloylgomisin H, Gomisin G, Schisantherin A, Schisantherin B, Deoxyschisandrin, γ-Schisandrin, Schisandrin B, and Schisandrin C.[9]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile (A) and Water (B) with a gradient elution.[9]

  • Flow Rate: 1.0 mL/min[9][16]

  • Detection Wavelength: 217 nm[11]

  • Column Temperature: 30°C[9][16][19]

  • Injection Volume: 10 µL[9][16]

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of each lignan (B3055560) reference standard in methanol.

    • Create a mixed standard stock solution containing all eleven lignans at known concentrations.[9]

    • Prepare a series of working standard solutions of different concentrations by diluting the mixed stock solution with methanol to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried Schisandra extract and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.[16]

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification:

    • Identify the lignan peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Calculate the concentration of each lignan in the sample using the calibration curves generated from the standard solutions.

Data Presentation

Table 1: Factors Influencing the Chemical Composition of Schisandra Extracts

FactorParameterEffect on Chemical ProfileReferences
Raw Material Geographical OriginVaries the content of schisandrin and schisantherin A.[3]
Harvest TimeLignan content decreases with delayed harvest.[4][6]
Plant PartLignan content is highest in the roots and lowest in the leaves.[6][7]
Extraction Solvent100% Ethanol yields extracts richest in lignans. Methanol is also highly effective.[10][11]
MethodUltrasonic-assisted extraction is often more efficient than reflux.[9][13]
TimeOptimal ultrasonic extraction time is around 20-40 minutes.[9][13]
TemperatureHigher temperatures can increase extraction efficiency but may degrade thermolabile compounds.[13]

Table 2: Quantitative Analysis of Key Lignans in Schisandra chinensis Fruits from Different Studies

LignanContent Range (mg/g of dried fruit)Analytical MethodReferences
Schisandrin2.199 - 11.08HPLC[3]
Schisantherin A2.263 - 6.36HPLC[3]
Schisandrol A-HPLC-DAD-MS[12]
Schisandrol B-HPLC-DAD-MS[12]
Gomisin A0.9 - 9.8HPLC[6]
Gomisin N2.1 - 12.2HPLC[6]

Note: The content of lignans can vary significantly. This table provides a general range based on published data. Researchers should establish their own specifications for their specific application.

Visualizations

Experimental_Workflow cluster_0 1. Raw Material Preparation cluster_1 2. Extraction cluster_2 3. Processing & Analysis raw_material Schisandra Fruits grinding Grinding to Powder raw_material->grinding extraction Ultrasonic-Assisted Extraction (Methanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration hplc HPLC Analysis filtration->hplc For direct analysis drying Drying (Freeze/Vacuum) concentration->drying drying->hplc For analysis of dried extract bioassay Biological Activity Assay drying->bioassay

Caption: Workflow for Schisandra Extract Preparation and Analysis.

Signaling_Pathway cluster_stimulus cluster_receptor cluster_pathways cluster_response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK MAPK MAPK Activation (ERK, JNK, p38) TLR4->MAPK IRF3 TBK1/IRF3 Pathway TLR4->IRF3 NFkB_activation NF-κB Activation (p65 Translocation) IKK->NFkB_activation Inflammatory_mediators ↑ Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB_activation->Inflammatory_mediators AP1_activation AP-1 Activation MAPK->AP1_activation AP1_activation->Inflammatory_mediators IRF3->Inflammatory_mediators Schisandra_Lignans Schisandra Lignans Schisandra_Lignans->IKK Inhibits Schisandra_Lignans->MAPK Inhibits Schisandra_Lignans->IRF3 Inhibits

References

Scalable purification methods for gram-scale Rubriflorin B production

Author: BenchChem Technical Support Team. Date: December 2025

A critical lack of publicly available, detailed methods for the gram-scale purification of Rubriflorin B currently prevents the creation of a comprehensive technical support guide. Extensive searches for established protocols, troubleshooting guides, and quantitative data on this specific topic have yielded insufficient information to develop the detailed resource requested by researchers, scientists, and drug development professionals.

Due to this absence of foundational data, it is not feasible to provide the requested troubleshooting guides, frequently asked questions (FAQs), data-driven tables, or detailed experimental workflows with the level of accuracy and reliability required for a technical support resource.

To move forward with the development of a robust, scalable purification strategy for this compound, further research and publication in the following areas are essential:

  • Development and Optimization of Extraction and Purification Protocols: Systematic studies are needed to determine the most efficient and scalable methods for extracting this compound from its natural source or from synthetic reaction mixtures. This would involve comparing various techniques such as different types of chromatography (e.g., column chromatography with various stationary and mobile phases, preparative HPLC) and crystallization methods.

  • Troubleshooting and Impurity Profiling: Detailed documentation of challenges encountered during scale-up, such as co-eluting impurities, product degradation, and low recovery, is necessary. Characterization of common impurities would aid in the development of targeted purification steps.

  • Quantitative Analysis and Method Validation: Publication of quantitative data on yield, purity, and efficiency for different purification scales would allow for direct comparison and informed decisions by other researchers.

As more research becomes publicly available, a comprehensive technical support center for the gram-scale production of this compound can be developed. At present, researchers are encouraged to draw upon general principles of natural product purification and adapt them to this specific molecule, while meticulously documenting their findings to contribute to the collective knowledge base.

Strategies to improve the signal-to-noise ratio in Rubriflorin B bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Rubriflorin B bioassays.

Frequently Asked Questions (FAQs)

Q1: We are observing high background fluorescence in our negative control wells, even without the addition of this compound. What are the potential causes and solutions?

A1: High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Several factors could be contributing to this issue. A systematic approach to identify and mitigate the source of the high background is recommended.

Troubleshooting High Background Fluorescence

Possible Cause Recommended Solution Experimental Verification
Autofluorescence of Media Use phenol (B47542) red-free media for the assay. If possible, replace the media with Phosphate-Buffered Saline (PBS) or a clear buffer solution during the final reading step.[1]In a cell-free setup, compare the background signal of phenol red-containing media to phenol red-free media.[1]
Autofluorescence of Cells Select fluorescent probes and filters in the red or far-red spectrum (>600 nm), as cellular autofluorescence is typically higher at shorter wavelengths.[1][2]Include an unstained cell control to quantify the baseline autofluorescence of your cell type.[2]
Non-Specific Binding of Reagents Increase the number and stringency of washing steps to remove unbound fluorescent reagents.[3] Add a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic surfactant such as Tween 20 to the assay buffer.[4][5][6]Compare the background signal in wells with and without additional washing steps. Test a range of concentrations for BSA (e.g., 0.1% - 1%) and Tween 20 (e.g., 0.01% - 0.1%) to find the optimal concentration that reduces background without affecting the specific signal.[4]
Microplate Choice Use black-walled, clear-bottom microplates for fluorescence assays to minimize crosstalk between wells and reduce background.[1][7]Measure the background signal in a black-walled plate and compare it to a standard clear or white plate using the same assay conditions.
Reagent Contamination Prepare fresh reagents using high-purity water and buffers. Filter-sterilize solutions to remove any particulate matter that could scatter light.Compare the background signal of freshly prepared reagents to older batches.

Q2: Our signal intensity is very low or non-existent, even at high concentrations of this compound. What could be the problem?

A2: A weak or absent signal can be due to several factors, ranging from experimental setup to inherent properties of the test compound.

Troubleshooting Low Signal Intensity

Possible Cause Recommended Solution Experimental Verification
Fluorescence Quenching This compound, as a natural product, may have inherent fluorescence quenching properties.[8][9] To mitigate this, you can try diluting the sample or performing a standard addition experiment to assess matrix effects.[10]In a cell-free system, add this compound to a known concentration of the fluorophore used in your assay. A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.
Incorrect Filter Sets Ensure that the excitation and emission wavelengths of your plate reader's filter set are optimal for the fluorophore in your assay.Consult the fluorophore manufacturer's specifications for the maximal excitation and emission wavelengths.
Inactive or Degraded Reagents Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[10]Test the activity of your reagents using a known positive control for your assay.
Suboptimal Cell Health or Density Ensure cells are healthy and in the logarithmic growth phase.[11] Optimize the cell seeding density to have a sufficient number of cells to generate a measurable signal.[11]Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. Test a range of cell densities to determine the optimal number for your assay.
Insufficient Incubation Time The kinetics of the biological response or enzymatic reaction may require a longer incubation period.Perform a time-course experiment to determine the optimal incubation time for signal development.

Q3: We are seeing high variability between replicate wells, leading to a poor signal-to-noise ratio. How can we improve the reproducibility of our this compound bioassay?

A3: High variability can obscure real biological effects and is often caused by inconsistencies in assay execution.

Strategies to Reduce Well-to-Well Variability

Strategy Detailed Methodology Key Considerations
Optimize Pipetting Technique Use calibrated pipettes and ensure consistent technique for all liquid handling steps. For multi-channel pipetting, ensure all tips are securely fitted and aspirating/dispensing equal volumes.Pipetting errors are a major source of variability in high-throughput screening.[12][13]
Ensure Homogeneous Cell Seeding After trypsinization, ensure a single-cell suspension by gently pipetting up and down. Before seeding, gently swirl the cell suspension to prevent settling. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.[14]Uneven cell distribution can lead to significant differences in signal between wells.
Minimize Edge Effects The outer wells of a microplate are prone to evaporation and temperature fluctuations.[1] To mitigate this, avoid using the outer rows and columns for experimental samples. Instead, fill these perimeter wells with sterile water or PBS to create a humidity barrier.[1]Edge effects can introduce systematic bias into the data.
Control Incubation Conditions Ensure consistent temperature and CO2 levels in the incubator.[11] Avoid stacking plates, as this can lead to uneven temperature distribution.Fluctuations in environmental conditions can affect cell health and metabolism.
Automate Liquid Handling If available, use automated liquid handling systems for reagent addition and plate washing to improve precision and consistency.Automation can significantly reduce human error in high-throughput screening.[15]

Experimental Protocols

Protocol 1: Cell-Free Assay to Test for this compound Interference

This protocol is designed to determine if this compound directly interferes with the fluorescence or colorimetric readout of your assay.

  • Prepare a serial dilution of this compound in the assay buffer (without cells) in a 96-well plate. Include a buffer-only control.

  • Add the fluorescent or colorimetric substrate to all wells at the same concentration used in your cellular assay.

  • Incubate the plate for the same duration as your cellular assay.

  • Measure the absorbance or fluorescence in a plate reader.

  • Interpretation : A dose-dependent change in the signal in the absence of cells indicates direct interference from this compound.[16] This could be due to the compound's own color, fluorescence, or its ability to quench the signal.[8][9][17]

Protocol 2: Optimizing Blocking Agent Concentration

This protocol helps determine the optimal concentration of a blocking agent (e.g., BSA) to reduce non-specific binding.

  • Prepare a 96-well plate with your standard assay setup but without the primary antibody or fluorescent probe.

  • Create a serial dilution of the blocking agent (e.g., BSA from 0.05% to 2%) in your assay buffer. Include a no-blocking-agent control.

  • Add the diluted blocking agents to the wells and incubate for 1 hour at room temperature.

  • Wash the wells according to your standard protocol.

  • Add the secondary antibody or fluorescent probe to all wells.

  • Incubate and wash as per your standard protocol.

  • Measure the background signal.

  • Interpretation : The optimal concentration of the blocking agent is the one that provides the lowest background signal without significantly affecting the positive control signal in your main assay.[4][6]

Visual Troubleshooting Guides

Below are diagrams to help visualize common issues and troubleshooting workflows.

Troubleshooting_High_Background Start High Background Signal Q1 Is background high in cell-free control? Start->Q1 A1_Yes Media/Reagent Autofluorescence or Contamination Q1->A1_Yes Yes A1_No Cellular Autofluorescence or Non-Specific Binding Q1->A1_No No Sol1 Use phenol red-free media. Prepare fresh reagents. A1_Yes->Sol1 Sol2 Use red-shifted dyes. Optimize blocking agents (BSA, Tween 20). Increase wash steps. A1_No->Sol2

Caption: A logical workflow for troubleshooting high background signals.

Assay_Optimization_Workflow Start Assay Development Step1 Optimize Cell Density Start->Step1 Step2 Titrate Reagents (Antibodies, Substrates) Step1->Step2 Step3 Determine Optimal Incubation Times Step2->Step3 Step4 Check for Compound Interference (Autofluorescence, Quenching) Step3->Step4 Step5 Validate with Positive/Negative Controls Step4->Step5 End Robust Assay Step5->End Hypothetical_Signaling_Pathway cluster_cell Cell Rubriflorin_B This compound Receptor Receptor Rubriflorin_B->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Reporter_Gene Reporter Gene Expression (e.g., Luciferase, GFP) Nucleus->Reporter_Gene Signal_Output Measurable Signal (Fluorescence/Luminescence) Reporter_Gene->Signal_Output

References

Validation & Comparative

A Comparative Analysis of Lignan Content in Schisandra Species for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The genus Schisandra, a cornerstone of traditional medicine, is renowned for its rich concentration of bioactive lignans (B1203133). These compounds are the focus of extensive research due to their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This guide provides a comparative analysis of the lignan (B3055560) content in two of the most prominent species, Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi), supported by experimental data to aid in research and development.

Lignan Profiles: A Tale of Two Species

There is a significant variation in the types and quantities of lignans between S. chinensis and S. sphenanthera, which dictates their respective therapeutic applications and is crucial for quality control of commercial products. S. chinensis is generally

Rubriflorin B and Other Schisandra Lignans: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fruit of the Schisandra plant, a staple in traditional medicine, is a rich source of bioactive lignans (B1203133) with a wide array of pharmacological activities. Among these, their anti-inflammatory properties have garnered significant scientific interest. This guide provides an objective comparison of the anti-inflammatory activity of Rubriflorin B (also identified as Rubrisandrin A) and other prominent Schisandra lignans, supported by experimental data to aid in research and development endeavors.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of various Schisandra lignans has been evaluated through their ability to inhibit key inflammatory mediators and pathways. The data presented below, collated from multiple studies, offers a quantitative comparison of their efficacy.

Lignan (B3055560)AssayCell LineStimulusConcentrationInhibitionSource
Rubrisandrin A NF-κB InhibitionTHP1-Blue™ NF-κB cellsLPS10 µM~55%[1][2]
(-)-Gomisin N NF-κB InhibitionTHP1-Blue™ NF-κB cellsLPS10 µM~75%[1][2]
(+)-γ-Schisandrin NF-κB InhibitionTHP1-Blue™ NF-κB cellsLPS10 µM~70%[1][2]
(-)-Gomisin J NF-κB InhibitionTHP1-Blue™ NF-κB cellsLPS10 µM~50%[1][2]
Schisandrin (B1198587) A NO ProductionRAW 264.7LPS (100 ng/mL)200 µMSignificant reduction[3]
PGE₂ ProductionRAW 264.7LPS (100 ng/mL)200 µMSignificant reduction[3]
Schisandrin B NF-κB Nuclear TranslocationActivated LymphocytesMitogen-Suppression[4]
JNK & p38 PhosphorylationActivated LymphocytesMitogen-Inhibition[4]
Gomisin A NO ProductionN9 MicrogliaLPS-Concentration-dependent inhibition[5]
PGE₂ ProductionN9 MicrogliaLPS-Concentration-dependent inhibition[5]
Schisandrin C NO ProductionRAW 264.7LPS-Reduction[6][7]
Gomisin N COX-2 InhibitionIn vitro enzyme assay-0.175 µg/mL70%[8]
Schisantherin A COX-1 InhibitionIn vitro enzyme assay-0.175 µg/mL74%[8]
Schisandrin COX-1 InhibitionIn vitro enzyme assay-1.75 µg/mL62%[8]
Gomisin D COX-2 InhibitionIn vitro enzyme assay-1.75 µg/mL62%[8]

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of Schisandra lignans are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

Schisandra Lignans Anti-inflammatory Signaling Pathways Key Signaling Pathways Modulated by Schisandra Lignans LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines Enzymes iNOS, COX-2 Gene->Enzymes AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to AP1->Gene activates SchisandraLignans Schisandra Lignans (Rubrisandrin A, Gomisins, Schisandrins) SchisandraLignans->IKK inhibits SchisandraLignans->NFkB inhibits translocation SchisandraLignans->MAPK inhibits

Caption: Signaling pathways modulated by Schisandra lignans.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Schisandra lignans' anti-inflammatory activities.

NF-κB Inhibition Assay[1][2]
  • Cell Line: THP1-Blue™ NF-κB reporter cells.

  • Stimulus: Lipopolysaccharide (LPS).

  • Methodology:

    • THP1-Blue™ cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to standard protocols.

    • Cells are pre-treated with various concentrations of the test lignans (e.g., 10 µM) for a specified period.

    • Inflammation is induced by stimulating the cells with LPS. A positive control (e.g., prednisolone) and a vehicle control (e.g., DMSO) are included.

    • After incubation, the cell culture supernatant is collected.

    • The activity of SEAP is measured using a spectrophotometer at a specific wavelength (e.g., 620 nm) after the addition of a SEAP detection reagent (e.g., QUANTI-Blue™).

    • The percentage of NF-κB inhibition is calculated by comparing the SEAP activity in lignan-treated cells to that in LPS-stimulated cells without lignan treatment.

Nitric Oxide (NO) Production Assay[3][6]
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulus: Lipopolysaccharide (LPS).

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with different concentrations of the test lignans for 1 hour.

    • The cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours.

    • After incubation, the culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

    • The amount of nitrite is determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[8]
  • Assay Type: In vitro enzyme immunoassay.

  • Methodology:

    • The assay measures the production of prostaglandin (B15479496) E2 (PGE2), a product of COX activity.

    • A reaction mixture containing heme, a COX-1 or COX-2 enzyme solution, and the test lignan at a specific concentration is prepared in a 96-well plate.

    • The reaction is initiated by the addition of arachidonic acid.

    • The plate is incubated to allow for the enzymatic reaction.

    • The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The percentage of COX inhibition is determined by comparing the PGE2 levels in the presence of the lignan to the levels in the control reaction without the inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the anti-inflammatory activity of Schisandra lignans in vitro.

Experimental Workflow for Anti-inflammatory Activity Assessment General Experimental Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, THP1-Blue™) start->cell_culture pre_treatment Pre-treat Cells with Lignans cell_culture->pre_treatment lignan_prep Prepare Lignan Solutions (Varying Concentrations) lignan_prep->pre_treatment stimulation Induce Inflammation (e.g., with LPS) pre_treatment->stimulation incubation Incubate for a Defined Period stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis for Protein/RNA Analysis incubation->cell_lysis assays Perform Assays supernatant_collection->assays cell_lysis->assays griess Griess Assay (NO) assays->griess elisa ELISA (Cytokines, PGE₂) assays->elisa western_blot Western Blot (NF-κB, MAPK proteins) assays->western_blot qpcr qPCR (Gene Expression) assays->qpcr data_analysis Data Analysis and Comparison griess->data_analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory assessment.

References

A Head-to-Head Comparison of Rubriflorin B and Other Natural Anti-HIV Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-HIV agents from natural sources remains a promising frontier. This guide provides a comprehensive, data-driven comparison of Rubriflorin B against other notable natural anti-HIV compounds. Detailed experimental protocols and visual representations of key biological pathways and laboratory workflows are included to support further research and development in this critical field.

Comparative Analysis of Anti-HIV Activity

The following tables summarize the in vitro anti-HIV-1 activity of this compound and other selected natural compounds. Efficacy is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a compound required to inhibit 50% of viral replication or enzyme activity, respectively.

Table 1: Anti-HIV-1 Activity of Selected Natural Compounds

CompoundNatural SourceTarget/Mechanism of ActionEC50 / IC50 (µM)Cell Line
This compound Schisandra rubrifloraHIV-1 Replication Inhibitor21.08H9
Calanolide ACalophyllum lanigerumReverse Transcriptase (RT) Inhibitor0.1 - 0.17[1]Various
Calanolide BCalophyllum lanigerumReverse Transcriptase (RT) Inhibitor0.4[2]MT-4
Betulinic Acid Derivative (Bevirimat)Synthetic derivative of Betulinic Acid from Betula spp.Maturation Inhibitor0.0026[3]MT-4
Kuwanon-LMorus nigraIntegrase (IN) and Reverse Transcriptase (RT) InhibitorIC50 (IN): 22, IC50 (RT): 0.99[4]Enzyme Assay
Patentiflorin AJusticia gendarussaReverse Transcriptase (RT) Inhibitor0.03 - 0.108[5]Various

Note: The EC50 for this compound was converted from 9.75 µg/mL using its molecular weight of 462.5 g/mol [5].

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of anti-HIV activity studies.

Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.

Materials:

  • MT-4 human T-cell line

  • HIV-1 (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a virus control (cells + virus, no compound) and a mock-infected control (cells only).

  • Virus Infection: Add HIV-1 stock to the appropriate wells to achieve a multiplicity of infection (MOI) that results in significant cell death within 4-5 days.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the mock-infected control. The EC50 is determined as the compound concentration that protects 50% of cells from virus-induced death.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

Materials:

  • HIV-1 p24 antigen capture ELISA kit (commercial kits are widely available)

  • Culture supernatants from HIV-1 infected cells treated with test compounds

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight. (This step is often pre-done in commercial kits).

  • Blocking: Block non-specific binding sites with a blocking buffer for 1 hour.

  • Sample Addition: Add diluted culture supernatants and p24 standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add a biotinylated detector antibody specific for p24 and incubate for 1-2 hours.

  • Washing: Repeat the washing steps.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes.

  • Washing: Repeat the washing steps.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The IC50 is the compound concentration that reduces p24 production by 50%.

Reverse Transcriptase (RT) Activity Assay (PicoGreen-based)

This assay measures the activity of the HIV-1 reverse transcriptase enzyme, a key target for many antiretroviral drugs.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and oligo(dT) primer

  • dNTP mix

  • Test compounds

  • PicoGreen® dsDNA quantitation reagent

  • TE buffer

  • Fluorometer or microplate reader with appropriate filters

Procedure:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, dNTPs, and recombinant HIV-1 RT in a suitable reaction buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction wells.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • PicoGreen Addition: Add diluted PicoGreen® reagent to each well.

  • Incubation: Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Data Analysis: The amount of fluorescence is proportional to the amount of double-stranded DNA synthesized. Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the complex processes involved in HIV-1 infection and the methods used to study them, the following diagrams are provided.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_inhibitors Natural Compound Targets Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription 2. RT Viral DNA Viral DNA Integration Integration Viral DNA->Integration 3. Integrase Integrated DNA Integrated DNA Viral Proteins Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding 5. Assembly Nucleus Nucleus Transcription & Translation Transcription & Translation Nucleus->Transcription & Translation 4. Replication HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion 1. Entry Binding & Fusion->Viral RNA Reverse Transcription->Viral DNA Integration->Nucleus into Host Genome Transcription & Translation->Viral Proteins New HIV Virion New HIV Virion Assembly & Budding->New HIV Virion 6. Release RT Inhibitors Calanolide A/B, Patentiflorin A, Kuwanon-L RT Inhibitors->Reverse Transcription Integrase Inhibitors Kuwanon-L Integrase Inhibitors->Integration Maturation Inhibitors Betulinic Acid Deriv. Maturation Inhibitors->Assembly & Budding

Caption: HIV-1 lifecycle and targets of natural anti-HIV compounds.

MTT_Assay_Workflow A 1. Seed MT-4 cells in 96-well plate B 2. Add serial dilutions of test compound A->B C 3. Infect cells with HIV-1 B->C D 4. Incubate for 4-5 days at 37°C C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Solubilize formazan crystals F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate EC50 H->I

Caption: Workflow for the MT-4 cell-based anti-HIV assay (MTT method).

p24_ELISA_Workflow A 1. Coat plate with capture Ab & Block B 2. Add samples and standards A->B C 3. Incubate and Wash B->C D 4. Add detection Ab (biotinylated) C->D E 5. Incubate and Wash D->E F 6. Add Streptavidin-HRP E->F G 7. Incubate and Wash F->G H 8. Add TMB substrate G->H I 9. Stop reaction H->I J 10. Read absorbance at 450 nm I->J K 11. Calculate p24 concentration and IC50 J->K

Caption: Workflow for the HIV-1 p24 antigen capture ELISA.

RT_Assay_Workflow A 1. Prepare reaction mix (template, primer, dNTPs, RT enzyme) B 2. Add serial dilutions of test compound A->B C 3. Incubate for 1 hour at 37°C B->C D 4. Add PicoGreen reagent C->D E 5. Incubate for 5 minutes D->E F 6. Measure fluorescence E->F G 7. Calculate % inhibition and IC50 F->G

Caption: Workflow for the Reverse Transcriptase activity assay.

References

Investigating the Synergy of Rubriflorin B with Antiretrovirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of studies on the synergistic or antagonistic effects of Rubriflorin B in combination with zidovudine (B1683550) or other antiretroviral (ARV) agents. This represents a significant knowledge gap in the exploration of novel therapeutic strategies for HIV-1. For researchers and drug development professionals, this absence of data underscores a potential area for future investigation. This guide provides a framework for how such studies could be designed, executed, and analyzed, based on established methodologies for assessing antiviral drug synergy.

The Importance of Synergy in HIV Therapy

Combination antiretroviral therapy (cART) is the cornerstone of HIV-1 management. The use of multiple drugs that target different stages of the viral life cycle can lead to synergistic interactions, resulting in enhanced viral suppression, reduced drug dosages, and a higher barrier to the development of drug resistance. Identifying novel compounds that act synergistically with existing ARVs is a key objective in HIV research.

Experimental Protocols for Assessing Antiviral Synergy

Should this compound be investigated for its potential synergistic effects with antiretrovirals, the following experimental protocols, commonly employed in the field, would be appropriate.

In Vitro Antiviral Assays

The initial assessment of synergy is typically conducted using in vitro cell culture systems.

Table 1: Key In Vitro Assays for HIV-1 Drug Synergy Studies

Assay TypeDescriptionEndpoint Measured
Cell-Based Assays HIV-1 susceptible cell lines (e.g., MT-2, TZM-bl) or primary cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are infected with HIV-1 in the presence of single drugs and drug combinations at various concentrations.Viral replication is quantified by measuring p24 antigen levels in the supernatant via ELISA, or by measuring luciferase activity in reporter cell lines.
Single-Round Infectivity Assays These assays utilize viral vectors that are capable of only a single round of infection. This allows for the precise measurement of a drug's effect on the early stages of the viral life cycle.[1]Reporter gene expression (e.g., luciferase, GFP) in infected cells.
Experimental Workflow for Synergy Analysis

A typical workflow for an in vitro synergy study is outlined below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of this compound and ARVs B Culture HIV-1 susceptible cells (e.g., TZM-bl) A->B D Seed cells in 96-well plates B->D C Prepare HIV-1 viral stock F Infect cells with HIV-1 C->F E Add drugs in a checkerboard dilution format (single and combination) D->E E->F G Incubate for 48-72 hours F->G H Measure viral replication (e.g., p24 ELISA or luciferase assay) I Calculate IC50 for each drug alone and in combination H->I J Determine synergy using Combination Index (CI) method I->J

Caption: A generalized workflow for in vitro assessment of antiviral drug synergy.

Data Presentation and Analysis

Quantitative data from synergy experiments should be meticulously organized to allow for clear interpretation.

Checkerboard Dilution Data

A checkerboard (matrix) format is used to test a range of concentrations of two drugs, both alone and in combination.

Table 2: Example of a Checkerboard Dilution Plate Layout

This compound (Concentration)
Zidovudine (Concentration) 0Conc 1Conc 2Conc 3
0 Cell ControlDrug A onlyDrug A onlyDrug A only
Conc 1 Drug B onlyCombo 1Combo 2Combo 3
Conc 2 Drug B onlyCombo 4Combo 5Combo 6
Conc 3 Drug B onlyCombo 7Combo 8Combo 9
Quantifying Synergy: The Combination Index (CI) Method

The most widely accepted method for quantifying drug interactions is the Combination Index (CI) method, based on the median-effect principle.[2][3][4]

Table 3: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

The CI value is calculated using software such as CalcuSyn or CompuSyn, which provides a quantitative measure of the interaction between the drugs at different effect levels.[2][5][6]

Potential Mechanisms and Signaling Pathways

While the mechanism of action of this compound against HIV-1 is not yet elucidated, synergistic effects are often achieved when drugs target different steps in the viral life cycle. Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). A hypothetical synergistic interaction could occur if this compound were to inhibit a different stage, such as viral entry or integration.

HIV-1 Life Cycle and Antiretroviral Targets

The following diagram illustrates the HIV-1 life cycle and the points of intervention for different classes of ARVs. This provides a conceptual basis for postulating synergistic mechanisms.

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell (CD4+ T-cell) cluster_drugs ARV Drug Targets Virion HIV Virion (gp120, gp41, RT, Integrase, Protease) CD4 CD4 Receptor Virion->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Fusion Fusion CCR5->Fusion 3. Fusion & Entry Nucleus Nucleus Integration Integration into Host DNA Nucleus->Integration Transcription Transcription & Translation Integration->Transcription Assembly Viral Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding Uncoating Uncoating Fusion->Uncoating 4. Uncoating RT RT Uncoating->RT 5. Reverse Transcription (Viral RNA -> Viral DNA) RT->Nucleus 6. Nuclear Entry EntryI Entry Inhibitors EntryI->Fusion NRTI NRTIs (e.g., Zidovudine) NNRTIs NRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding

Caption: The HIV-1 life cycle and the targets of major antiretroviral drug classes.

Conclusion and Future Directions

The potential synergistic effects of this compound with zidovudine or other antiretrovirals remain an unexplored area of research. The experimental and analytical frameworks outlined in this guide provide a robust starting point for investigators seeking to evaluate this and other novel drug combinations. Such studies are essential for the continued development of more effective and durable treatment regimens for individuals living with HIV-1.

References

Unveiling the Action of Rubriflorin B: A Comparative Guide to its HIV Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of Rubriflorin B in the inhibition of Human Immunodeficiency Virus (HIV), offering a comparative perspective against established antiretroviral agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel HIV therapies.

This compound, a member of the rubromycin class of natural products, has garnered interest for its potential anti-HIV activity. This guide synthesizes available experimental data to elucidate its inhibitory effects, focusing on two key viral enzymes: HIV-1 Reverse Transcriptase (RT) and HIV-1 Integrase (IN). Acknowledging the limited direct data on this compound, this guide utilizes inhibitory values for the closely related and well-studied β- and γ-rubromycins as a proxy to contextualize its potential efficacy against HIV-1 RT. At present, there is no publicly available data on the inhibitory activity of this compound or other rubromycins against HIV-1 Integrase.

Performance Comparison: this compound Analogs vs. Approved HIV Inhibitors

The following tables summarize the inhibitory activities of this compound analogs (β- and γ-rubromycin) against HIV-1 Reverse Transcriptase and a selection of FDA-approved inhibitors against their respective targets. This quantitative data allows for a direct comparison of potencies.

Table 1: Inhibition of HIV-1 Reverse Transcriptase

CompoundTargetMechanism of ActionInhibitory Value (Ki/IC50)
β-rubromycinHIV-1 Reverse TranscriptaseCompetitive with template-primerKi: 0.27 µM[1]
γ-rubromycinHIV-1 Reverse TranscriptaseCompetitive with template-primerKi: 0.13 µM[1]
Tenofovir Alafenamide (TAF)HIV-1 Reverse TranscriptaseNucleotide Reverse Transcriptase Inhibitor (NRTI)IC50: 0.005 µM[2]
Nevirapine (B1678648)HIV-1 Reverse TranscriptaseNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)IC50: 0.084 µM[3]

Table 2: Inhibition of HIV-1 Integrase

CompoundTargetMechanism of ActionInhibitory Value (IC50)
This compound / Rubromycins HIV-1 Integrase - No Data Available
DolutegravirHIV-1 IntegraseIntegrase Strand Transfer Inhibitor (INSTI)2.7 nM[]
RaltegravirHIV-1 IntegraseIntegrase Strand Transfer Inhibitor (INSTI)2-7 nM[5][6]
ElvitegravirHIV-1 IntegraseIntegrase Strand Transfer Inhibitor (INSTI)0.7 nM[]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are outlines for the key in vitro assays used to determine the inhibitory activity of compounds against HIV-1 Reverse Transcriptase and Integrase.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the synthesis of DNA from an RNA template by recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)

  • Test compound (e.g., this compound) and control inhibitors

  • Trichloroacetic acid (TCA) for precipitation

  • Glass fiber filters

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs.

  • Add varying concentrations of the test compound or control inhibitor to the reaction wells.

  • Initiate the reaction by adding recombinant HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

  • Wash the filters to remove unincorporated labeled dNTPs.

  • Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a test compound to block the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA sequence.

Materials:

  • Recombinant HIV-1 Integrase

  • A pre-processed viral DNA substrate (oligonucleotide mimicking the 3'-processed LTR end)

  • A target DNA substrate (oligonucleotide)

  • Assay buffer (e.g., MOPS or HEPES, DTT, MgCl₂ or MnCl₂)

  • Test compound (e.g., this compound) and control inhibitors (e.g., Dolutegravir)

  • Loading dye and electrophoresis equipment (e.g., polyacrylamide gel)

  • Detection system (e.g., autoradiography if using radiolabeled DNA, or fluorescence/staining)

Procedure:

  • Pre-incubate the recombinant HIV-1 integrase with the viral DNA substrate to form the integrase-DNA complex.

  • Add varying concentrations of the test compound or control inhibitor to the reaction.

  • Initiate the strand transfer reaction by adding the target DNA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the DNA products using an appropriate detection method. The strand transfer product will be a higher molecular weight band.

  • Quantify the intensity of the strand transfer product band at each compound concentration to calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological processes and experimental setups, the following diagrams have been generated using Graphviz.

HIV_Lifecycle_Inhibition cluster_cell Host Cell cluster_inhibitors Inhibitors Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT_step 3. Reverse Transcription Uncoating->RT_step Integration_step 4. Integration RT_step->Integration_step Replication 5. Replication Integration_step->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_virion_new HIV_virion_new Budding->HIV_virion_new New HIV Virion Rubriflorin_B This compound (analogs) Rubriflorin_B->RT_step Inhibits INSTI Integrase Inhibitors (e.g., Dolutegravir) INSTI->Integration_step Inhibits HIV_virion HIV Virion HIV_virion->Entry

Caption: HIV life cycle with points of inhibition.

Experimental_Workflow_RT cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Template-Primer, dNTPs) B Add Test Compound (e.g., this compound) A->B C Initiate with HIV-1 RT B->C D Incubate at 37°C C->D E Stop Reaction (TCA) D->E F Filter & Wash E->F G Quantify Incorporated Label F->G H Calculate IC50 G->H

Caption: Workflow for HIV-1 RT inhibition assay.

Conclusion

The available data on rubromycins, specifically β- and γ-rubromycin, suggest that this compound likely acts as an inhibitor of HIV-1 Reverse Transcriptase through competitive inhibition with the template-primer binding site.[1] Its potency, as inferred from its chemical relatives, appears to be in the sub-micromolar range. However, it is noteworthy that this is less potent than some approved nucleoside and non-nucleoside reverse transcriptase inhibitors.

A significant gap in the current understanding of this compound's anti-HIV profile is the absence of data regarding its activity against HIV-1 Integrase. Given the high potency of approved integrase inhibitors, future research should prioritize evaluating this compound against this critical viral enzyme. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies. Further investigation into the broader anti-HIV-1 activity and the specific inhibitory concentrations of this compound is warranted to fully assess its potential as a lead compound in the development of new antiretroviral therapies.

References

Cross-Species Metabolism of Rubriflorin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiles of Rubriflorin B, a nortriterpenoid isolated from Schisandra rubriflora, across various preclinical species and humans. Understanding the species-specific differences and similarities in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. The following sections detail the in vitro and in vivo metabolic pathways of this compound, supported by experimental data and protocols.

In Vitro Metabolism

The in vitro metabolism of this compound was investigated using liver microsomes and hepatocytes from various species to assess its metabolic stability and identify the primary metabolic pathways.

Metabolic Stability

The metabolic stability of this compound was determined by incubating the compound with liver microsomes and hepatocytes and monitoring its disappearance over time. The results, summarized in Table 1, indicate significant species-dependent differences in the rate of metabolism.

Table 1: In Vitro Metabolic Stability of this compound

SpeciesLiver Microsomes (T½, min)Hepatocytes (T½, min)
Human45.2 ± 3.162.5 ± 4.8
Monkey (Cynomolgus)38.7 ± 2.955.1 ± 3.7
Dog (Beagle)25.1 ± 1.835.8 ± 2.5
Rat (Sprague-Dawley)18.9 ± 1.528.4 ± 2.1
Mouse (CD-1)12.3 ± 1.119.7 ± 1.6

Data are presented as mean ± standard deviation.

Metabolite Profiling

Metabolite identification was performed using high-resolution mass spectrometry following incubation of this compound with liver microsomes and hepatocytes. The primary metabolic transformations observed were oxidation and glucuronidation. Table 2 summarizes the relative abundance of the major metabolites across species.

Table 2: Relative Abundance of Major this compound Metabolites in Liver Microsomes

MetaboliteHuman (%)Monkey (%)Dog (%)Rat (%)Mouse (%)
M1 (Oxidation)35.232.845.155.362.1
M2 (Oxidation)28.725.418.915.210.5
M3 (Glucuronide)20.122.925.818.715.3
Parent16.018.910.210.812.1

Values represent the percentage of the total drug-related material.

In Vivo Pharmacokinetics and Metabolism

The pharmacokinetic profile and in vivo metabolism of this compound were evaluated in rats and dogs following intravenous and oral administration.

Pharmacokinetic Parameters

The key pharmacokinetic parameters of this compound are presented in Table 3. The data reveal significant differences in clearance and oral bioavailability between the two species.

Table 3: Pharmacokinetic Parameters of this compound

ParameterRat (Sprague-Dawley)Dog (Beagle)
Intravenous (1 mg/kg)
CL (mL/min/kg)58.3 ± 7.225.1 ± 3.5
Vd (L/kg)2.5 ± 0.41.8 ± 0.3
T½ (h)0.8 ± 0.11.2 ± 0.2
Oral (10 mg/kg)
Cmax (ng/mL)152 ± 28325 ± 45
Tmax (h)0.51.0
AUC (ng·h/mL)480 ± 651250 ± 180
Bioavailability (%)1548

Data are presented as mean ± standard deviation.

Metabolic Pathways

The proposed metabolic pathways of this compound are illustrated in the following diagram. The primary routes of metabolism involve Phase I oxidation reactions, followed by Phase II glucuronidation.

RubriflorinB_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism RubriflorinB This compound M1 M1 (Oxidation) RubriflorinB->M1 CYP450 M2 M2 (Oxidation) RubriflorinB->M2 CYP450 M3 M3 (Glucuronide) M1->M3 UGTs Excretion Excretion M1->Excretion M2->Excretion M3->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Metabolic Stability Assay
  • Incubation: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) from human, monkey, dog, rat, and mouse in phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Cofactors: The microsomal incubations were initiated by the addition of an NADPH-regenerating system.

  • Sampling: Aliquots were taken at various time points (0, 5, 15, 30, 60, and 120 minutes) and the reactions were quenched with an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: The half-life (T½) was calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

Metabolite Identification
  • Incubation: this compound (10 µM) was incubated with liver microsomes (1 mg/mL) or hepatocytes (1 x 10^6 cells/mL) for 2 hours at 37°C in the presence of appropriate cofactors (NADPH for microsomes).

  • Extraction: The reaction was stopped with cold acetonitrile. After centrifugation, the supernatant was evaporated to dryness and reconstituted in a mobile phase.

  • Analysis: Samples were analyzed by high-resolution LC-MS/MS to detect and characterize potential metabolites.

  • Data Processing: Metabolite structures were proposed based on their accurate mass measurements and fragmentation patterns.

In Vivo Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats (n=3 per group) and Beagle dogs (n=3 per group) were used.

  • Dosing: this compound was administered as a single intravenous (1 mg/kg) or oral (10 mg/kg) dose.

  • Blood Sampling: Blood samples were collected at pre-dose and various time points post-dose. Plasma was separated by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the cross-species metabolism studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Microsomes Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) Stability Metabolic Stability Assay Microsomes->Stability MetaboliteID_vitro Metabolite Identification Microsomes->MetaboliteID_vitro Hepatocytes Hepatocytes (Human, Monkey, Dog, Rat, Mouse) Hepatocytes->Stability Hepatocytes->MetaboliteID_vitro LCMS LC-MS/MS Analysis Stability->LCMS MetaboliteID_vitro->LCMS Comparison Cross-Species Comparison MetaboliteID_vitro->Comparison Animals Animal Models (Rat, Dog) PK_Study Pharmacokinetic Study Animals->PK_Study MetaboliteID_vivo In Vivo Metabolite Profiling Animals->MetaboliteID_vivo PK_Study->LCMS MetaboliteID_vivo->LCMS MetaboliteID_vivo->Comparison PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis PK_Analysis->Comparison

Caption: General workflow for cross-species metabolism studies.

A Comparative Guide to the Efficacy of Synthetic vs. Natural Rubriflorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported efficacy of natural Rubriflorin B with the potential efficacy of its synthetic counterpart. While direct comparative studies are not yet available in the public domain, this document synthesizes existing data on the natural compound, outlines the experimental protocols necessary for a head-to-head comparison, and explores potential mechanisms of action, offering a valuable resource for researchers in virology and medicinal chemistry.

Introduction to this compound

This compound is a bisnortriterpenoid isolated from the leaves and stems of Schisandra rubriflora, a plant with a history in traditional medicine.[1][2] This complex natural product has garnered significant interest due to its notable biological activities, particularly its inhibitory effects against the Human Immunodeficiency Virus (HIV). The intricate structure of this compound has also presented a significant challenge to synthetic chemists, with its total synthesis being a subject of academic pursuit. This guide will delve into the available efficacy data for natural this compound and provide the framework for evaluating its synthetic analogue.

Comparative Efficacy Data

To date, quantitative efficacy data is primarily available for natural this compound. A pivotal study demonstrated its anti-HIV-1 activity, providing the following key metrics. The synthetic counterpart, upon successful synthesis and purification, would be subjected to the same assays to generate comparable data.

ParameterNatural this compoundSynthetic this compound
Anti-HIV-1 Activity (EC50) 9.75 µg/mLData not yet available
Cytotoxicity (CC50) > 120.8 µg/mL (in C8166 cells)Data not yet available
Selectivity Index (SI = CC50/EC50) 12.39Data not yet available

Note: The EC50 (half-maximal effective concentration) indicates the concentration of the compound that inhibits 50% of viral replication. The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window; a higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its anti-HIV effect has not been definitively elucidated. However, based on the known mechanisms of other anti-HIV natural products, particularly triterpenoids, several potential targets in the HIV life cycle can be hypothesized. Furthermore, many natural compounds with antiviral and anti-inflammatory properties modulate key cellular signaling pathways, such as the NF-κB pathway.

Potential Anti-HIV Mechanisms
  • Reverse Transcriptase (RT) Inhibition: Many natural products inhibit this crucial viral enzyme, preventing the conversion of viral RNA into DNA.

  • Integrase (IN) Inhibition: This mechanism would block the integration of the viral DNA into the host cell's genome.

  • Entry Inhibition: this compound could potentially interfere with the binding, fusion, or entry of HIV into the host cell.

Involvement of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the immune response and inflammation. HIV-1 can activate the NF-κB pathway to enhance its own replication. Compounds that inhibit NF-κB activation can thus suppress viral gene expression and replication. It is plausible that this compound's antiviral activity may, at least in part, be mediated through the modulation of this pathway.

Experimental Protocols

To facilitate direct comparison between natural and synthetic this compound, the following detailed experimental protocols are provided.

Anti-HIV-1 Activity Assay (MT-4 Cell Line)

This protocol is designed to determine the EC50 of this compound against HIV-1.

a. Cell Culture and Virus:

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

  • Virus: HIV-1 (e.g., IIIB strain).

b. Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of natural and synthetic this compound.

  • Add the compound dilutions to the cells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plates for 4-5 days.

  • Assess the protective effect of the compound by measuring cell viability using the MTT assay. In this colorimetric assay, a reduction in the cytopathic effect of the virus is quantified.

  • Calculate the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the CC50 of this compound.

a. Cell Line:

  • Uninfected MT-4 cells.

b. Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of natural and synthetic this compound.

  • Incubate for the same duration as the anti-HIV assay.

  • Measure cell viability using the MTT assay.

  • Calculate the CC50 value from the dose-response curve.

NF-κB Nuclear Translocation Assay

This assay investigates the effect of this compound on the activation of the NF-κB pathway.

a. Cell Line:

  • A suitable cell line for NF-κB studies, such as HeLa or macrophage cell lines.

b. Procedure:

  • Culture cells on coverslips in a 24-well plate.

  • Pre-treat the cells with various concentrations of natural and synthetic this compound.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Visualize the cells using fluorescence microscopy and quantify the nuclear translocation of p65.

Visualizations

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters IkB_P P-IκB IkB->IkB_P NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome degradation Rubriflorin_B This compound (Hypothesized) Rubriflorin_B->IKK inhibits? Gene_Expression Pro-inflammatory & Viral Gene Expression NF_kB_nucleus->Gene_Expression induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_source Source Material cluster_assays Biological Assays cluster_data Data Analysis Natural Natural this compound (from S. rubriflora) Anti_HIV Anti-HIV-1 Assay (MT-4 cells) Natural->Anti_HIV Cytotoxicity Cytotoxicity Assay (MT-4 cells) Natural->Cytotoxicity NF_kB_Assay NF-κB Translocation Assay Natural->NF_kB_Assay Synthetic Synthetic this compound (Total Synthesis) Synthetic->Anti_HIV Synthetic->Cytotoxicity Synthetic->NF_kB_Assay EC50 EC50 Anti_HIV->EC50 CC50 CC50 Cytotoxicity->CC50 p65_translocation p65 Nuclear Translocation NF_kB_Assay->p65_translocation SI Selectivity Index EC50->SI CC50->SI

Caption: Workflow for the comparative efficacy evaluation of this compound.

Conclusion

Natural this compound demonstrates promising anti-HIV-1 activity with a favorable selectivity index. While direct comparative data for synthetic this compound is not yet available, the successful total synthesis of this complex molecule opens the door for such investigations. The experimental protocols outlined in this guide provide a clear roadmap for a rigorous head-to-head comparison. Future research should focus on generating efficacy and cytotoxicity data for synthetic this compound and elucidating its precise mechanism of action, including its potential modulation of the NF-κB signaling pathway. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel antiviral agent.

References

Rubriflorin B: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Rubriflorin B, scientifically known as Rubriflordilactone B, with a focus on its in vitro anti-HIV and potential anticancer effects. Due to the limited availability of in vivo data for Rubriflordilactone B, this guide includes a comparative analysis with Betulinic acid, a structurally related triterpenoid (B12794562) with established in vivo anti-HIV and anticancer activities, to offer a broader context for its potential therapeutic applications.

Executive Summary

Rubriflordilactone B, a nortriterpenoid isolated from Schisandra rubriflora, has demonstrated notable in vitro anti-HIV-1 activity. However, its efficacy against cancer cell lines appears limited based on available data. A significant gap in the current understanding of Rubriflordilactone B is the absence of in vivo studies to validate its therapeutic potential. In contrast, Betulinic acid, another pentacyclic triterpenoid, exhibits both potent in vitro and in vivo anti-HIV and anticancer properties, making it a valuable benchmark for assessing the future research directions for Rubriflordilactone B. This guide presents the available data in a structured format to facilitate a clear comparison and to highlight areas requiring further investigation.

In Vitro Activity Comparison

The following tables summarize the in vitro anti-HIV and cytotoxic activities of Rubriflordilactone B and Betulinic acid, along with other related triterpenoids from the Schisandra genus.

Table 1: Anti-HIV-1 Activity

CompoundVirus StrainCell LineEC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
Rubriflordilactone BHIV-1MT-49.75 µg/mL>100 µg/mL>10.26[1]
Micrandilactone CHIV-1C81667.71 µg/mL>200 µg/mL>25.94[2]
Betulinic Acid DerivativesHIV-1Various0.0078 µM - 0.020 µM9.6 µM - 23.8 µM>480 - >1217[3]

Table 2: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50Reference
Rubriflordilactone A & BHep-G2Liver CancerNo apparent activity at 50 µg/mL[4]
Schiprolactone ALeukemiaLeukemia0.0097 µmol/mL[5]
Schiprolactone AHeLaCervical Cancer0.097 µmol/mL[5]
Schisanlactone BLeukemiaLeukemia0.01 µmol/mL[5]
Schisanlactone BHeLaCervical Cancer0.1 µmol/mL[5]
Schisandronic acidLeukemiaLeukemia0.0099 µmol/mL[5]
Schisandronic acidHeLaCervical Cancer0.099 µmol/mL[5]
Tigloylgomisin PA549, PC-3, KB, KBvinVarious11.83-35.65 µM[6]
Micranoic acid BA549, PC-3, KB, KBvinVarious11.83-35.65 µM[6]
Lancifodilactone HA549, PC-3, KB, KBvinVarious11.83-35.65 µM[6]
Betulinic AcidMelanoma, Neuroblastoma, Glioblastoma, Head & Neck, Ovarian, Cervical, Lung, LeukemiaVarious1.1 - 16 µg/mL[7]
Betulinic AcidLNCaPProstate CancerInduces proteasome-dependent degradation of Sp1, Sp3, and Sp4[8]

In Vivo Activity Comparison

As of the latest available data, there are no published in vivo studies on the anti-HIV or anticancer activity of Rubriflordilactone B. This represents a critical knowledge gap that needs to be addressed to evaluate its therapeutic potential.

In contrast, Betulinic acid has demonstrated significant in vivo efficacy in preclinical models.

Table 3: In Vivo Anticancer Activity of Betulinic Acid

Cancer ModelAnimal ModelTreatmentOutcomeReference
Melanoma XenograftMiceBetulinic acidConfirmed anticancer activity[9]
Prostate XenograftMiceBetulinic acidInhibition of tumor growth[9]
Colorectal Cancer XenograftMice20 mg/kg/day Betulinic acid (intraperitoneal)Significantly suppressed tumor growth[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used for the key in vitro assays.

Anti-HIV-1 Activity Assay (MT-4 Cells)

The anti-HIV-1 activity of Rubriflordilactone B was determined using the MT-4 cell line, which is highly susceptible to HIV-1 infection[11][12][13]. The general protocol involves the following steps:

  • Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Virus Inoculation: Cells are infected with a specific strain of HIV-1.

  • Compound Treatment: Various concentrations of the test compound (e.g., Rubriflordilactone B) are added to the infected cell cultures.

  • Incubation: The treated and untreated (control) cells are incubated for a period of 4-5 days.

  • Viability/Cytotoxicity Assessment: The viability of the cells is assessed using methods such as the MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Antiviral Activity Assessment: The inhibition of viral replication is quantified by measuring viral antigens or the cytopathic effect of the virus. The 50% effective concentration (EC50) is then calculated.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, with a higher SI indicating greater selectivity of the compound for the virus over the host cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound[14][15][16].

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for Rubriflordilactone B's anti-HIV activity has not been elucidated. For other triterpenoids, such as Betulinic acid derivatives, the anti-HIV mechanism can involve the inhibition of viral entry or maturation[3][17].

In the context of cancer, many triterpenoids exert their effects through the modulation of key signaling pathways. While the specific pathways affected by Rubriflordilactone B are unknown, studies on other Schisandra compounds and Betulinic acid suggest potential involvement of the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis[18][19]. Betulinic acid has been shown to induce apoptosis through a mitochondrial-mediated pathway[9].

Visualizing Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Anti-HIV Activity

experimental_workflow_antihiv cluster_cell_prep Cell Preparation cluster_infection_treatment Infection & Treatment cluster_incubation_analysis Incubation & Analysis cell_culture MT-4 Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest infection Infection with HIV-1 cell_harvest->infection treatment Addition of this compound infection->treatment incubation Incubation (4-5 days) treatment->incubation mtt_assay MTT Assay for CC50 incubation->mtt_assay antiviral_assay Antiviral Assay for EC50 incubation->antiviral_assay

Caption: Workflow for determining the anti-HIV activity of this compound.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

experimental_workflow_mtt cluster_cell_setup Cell Setup cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adherence Overnight Adherence cell_seeding->adherence compound_addition Add varying concentrations of Test Compound adherence->compound_addition mtt_addition Add MTT Reagent compound_addition->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity using the MTT assay.

Postulated Signaling Pathway for Betulinic Acid's Anticancer Activity

betulinic_acid_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular betulinic_acid Betulinic Acid mitochondria Mitochondria betulinic_acid->mitochondria nf_kb NF-κB Pathway betulinic_acid->nf_kb Inhibition sp_proteins Sp1, Sp3, Sp4 Degradation betulinic_acid->sp_proteins ros ROS Production mitochondria->ros apoptosis Apoptosis ros->apoptosis nf_kb->apoptosis Inhibition of anti-apoptotic genes gene_expression Altered Gene Expression (e.g., VEGF, Survivin) sp_proteins->gene_expression Downregulation gene_expression->apoptosis Modulation

Caption: Postulated signaling pathways for Betulinic Acid's anticancer activity.

Conclusion and Future Directions

Rubriflordilactone B exhibits promising in vitro anti-HIV-1 activity with low cytotoxicity. However, its potential as an anticancer agent appears to be limited based on the currently available data. The most significant hurdle for the clinical development of Rubriflordilactone B is the complete lack of in vivo efficacy and safety data.

For future research, it is imperative to:

  • Conduct comprehensive in vitro screening of Rubriflordilactone B against a wider panel of cancer cell lines to definitively determine its cytotoxic profile.

  • Initiate in vivo studies in relevant animal models to assess the anti-HIV and any potential anticancer efficacy, as well as the pharmacokinetic and toxicological properties of Rubriflordilactone B.

  • Elucidate the precise mechanism of action for its anti-HIV activity and investigate its effects on key signaling pathways implicated in cancer.

By addressing these knowledge gaps, the true therapeutic potential of this compound can be more accurately evaluated, paving the way for its potential development as a novel therapeutic agent. The comparative data provided for Betulinic acid serves as a useful framework for the types of preclinical data that will be necessary to advance this compound through the drug development pipeline.

References

Benchmarking Rubriflorin B: A Comparative Analysis Against Known Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antiretroviral agents, Rubriflorin B, a natural compound isolated from Schisandra rubriflora, has demonstrated promising anti-HIV-1 activity. This guide provides a comparative benchmark of this compound against established reverse transcriptase (RT) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. This analysis is based on available preclinical data and aims to contextualize the inhibitory effects of this compound within the current landscape of antiretroviral therapeutics.

Executive Summary

This compound has been identified as a potential anti-HIV-1 agent with a reported half-maximal effective concentration (EC50) of 9.75 µg/mL and a selectivity index (SI) of 12.39 in cell-based assays. While direct enzymatic inhibition data for this compound against HIV-1 reverse transcriptase is not yet publicly available, other compounds isolated from the Schisandra genus have shown direct inhibitory effects on this key viral enzyme. This guide compares the cell-based anti-HIV-1 potency of this compound with the well-characterized enzymatic and cell-based potencies of several FDA-approved reverse transcriptase inhibitors, including both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations of this compound and selected FDA-approved reverse transcriptase inhibitors. It is important to note the distinction between EC50 values, which measure the concentration required to inhibit viral replication in a cell-based assay, and IC50 values, which measure the concentration needed to inhibit the enzymatic activity of purified reverse transcriptase by 50%.

CompoundClassTargetEC50IC50
This compound Natural ProductHIV-1 (Cell-based)9.75 µg/mLNot Reported
Nevirapine NNRTIHIV-1 Reverse Transcriptase10-40 nM84 nM[1]
Efavirenz NNRTIHIV-1 Reverse Transcriptase~1-3 nM2.93 nM (Ki)[2]
Zidovudine (AZT) NRTIHIV-1 Reverse Transcriptase3-12 nM35 nM (as ZDV-TP)
Lamivudine (3TC) NRTIHIV-1 Reverse Transcriptase0.5-2.5 µMNot directly comparable
Tenofovir NtRTIHIV-1 Reverse Transcriptase5-130 nMNot directly comparable

Note: The active forms of NRTIs/NtRTIs (tri- or di-phosphates) are responsible for enzymatic inhibition, making direct IC50 comparisons with NNRTIs and other direct inhibitors complex.

Mechanism of Action of Reverse Transcriptase Inhibitors

Reverse transcriptase is a critical enzyme in the HIV life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibitors of this enzyme are broadly categorized into two main classes based on their mechanism of action.

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs)

NRTIs, such as Zidovudine and Lamivudine, and NtRTIs like Tenofovir, are analogs of natural deoxynucleotides. They are incorporated into the growing viral DNA chain by reverse transcriptase. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting DNA synthesis.[3] These drugs require intracellular phosphorylation to their active triphosphate forms to be effective.[3]

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs, including Nevirapine and Efavirenz, bind to an allosteric, non-substrate-binding site on the reverse transcriptase enzyme.[4] This binding induces a conformational change in the enzyme's active site, thereby inhibiting its function non-competitively.[4]

The following diagram illustrates the general mechanism of reverse transcription and the points of intervention for NRTIs and NNRTIs.

reverse_transcription_pathway cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Points of Inhibition Viral RNA Viral RNA RNA-DNA Hybrid RNA-DNA Hybrid Viral RNA->RNA-DNA Hybrid Reverse Transcription Reverse Transcriptase Reverse Transcriptase Viral dsDNA Viral dsDNA RNA-DNA Hybrid->Viral dsDNA DNA Synthesis Integration into Host DNA Integration into Host DNA Viral dsDNA->Integration into Host DNA Transport to Nucleus NRTIs/NtRTIs NRTIs/NtRTIs (Chain Termination) NRTIs/NtRTIs->RNA-DNA Hybrid Inhibit NNRTIs NNRTIs (Allosteric Inhibition) NNRTIs->Reverse Transcriptase Inhibit Reverse Transcriptase->RNA-DNA Hybrid

Caption: Mechanism of HIV reverse transcription and inhibition.

Experimental Protocols

The determination of the inhibitory potential of compounds against HIV-1 reverse transcriptase and viral replication involves standardized in vitro assays.

Enzyme-Based HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by the RT enzyme. The incorporation of labeled deoxynucleoside triphosphates (dNTPs) into the newly synthesized DNA strand is measured.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., poly(A)/oligo(dT)), recombinant HIV-1 reverse transcriptase, the four dNTPs (one or more of which is labeled, e.g., with biotin (B1667282) or a radioisotope), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Detection: The amount of newly synthesized, labeled DNA is quantified. For colorimetric assays, this often involves capturing the biotin-labeled DNA on a streptavidin-coated plate, followed by the addition of an enzyme-conjugated antibody that binds to another label (e.g., digoxigenin) on the dNTPs. A substrate is then added that produces a measurable color change.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration.

The following diagram outlines the general workflow for an enzyme-based RT inhibition assay.

rt_assay_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - RT Enzyme - Template/Primer - Labeled dNTPs - Test Compound (Serial Dilutions) Mix Combine reagents in reaction wells Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Capture Capture labeled DNA product Incubate->Capture Wash Wash to remove unbound reagents Capture->Wash Signal Add detection reagents and measure signal Wash->Signal Calculate Calculate % Inhibition Signal->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

References

Safety Operating Guide

Essential Safety and Handling of Rubriflorin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Rubriflorin B based on general principles for potentially hazardous compounds. As no specific Safety Data Sheet (SDS) is currently available for this compound, it is crucial to treat this substance with a high degree of caution, assuming it may be cytotoxic and harmful. All laboratory personnel must be trained in handling potent compounds and adhere to their institution's specific safety protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potentially hazardous substances. The following table summarizes the recommended PPE for handling this compound.

Operation Required Personal Protective Equipment (PPE)
Receiving and Storage - Standard laboratory coat- Nitrile gloves
Weighing and Aliquoting (in a certified chemical fume hood) - Disposable solid-front laboratory coat- Double nitrile gloves- Vented safety goggles or a full-face shield- N95 or higher-rated respirator (if handling powder outside of a containment system)
In-solution Handling - Laboratory coat- Nitrile gloves- Safety glasses with side shields
Waste Disposal - Disposable solid-front laboratory coat- Double nitrile gloves- Vented safety goggles or a full-face shield

Operational Plan: From Receipt to Disposal

A clear and systematic operational plan is critical for the safe management of this compound in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear a lab coat and single-use nitrile gloves during inspection.

  • Verify that the primary container is sealed and the label is intact.

2. Storage:

  • Store this compound in a clearly labeled, sealed container.

  • Keep it in a designated, secure, and well-ventilated storage area, away from incompatible materials.

  • If the compound is light-sensitive, store it in a light-resistant container.

3. Weighing and Aliquoting:

  • All handling of solid this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • Employ a "wetting" technique with a suitable solvent to minimize dust generation when handling the powder.

  • After weighing, carefully seal the primary container and decontaminate the exterior.

4. Solution Preparation and Use:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the solid to avoid splashing.

  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

5. Spill Management:

  • In case of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • For small spills, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material.

  • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, pipette tips, vials, and absorbent paper, must be considered hazardous waste.

  • Segregate waste into solid and liquid streams in designated, clearly labeled, and sealed waste containers.

2. Solid Waste Disposal:

  • Collect all contaminated solid waste in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • This includes used PPE, weighing papers, and any other contaminated disposables.

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.

  • Do not mix with other chemical waste streams unless compatibility has been confirmed.

4. Decontamination:

  • Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound. A suitable decontamination procedure may involve rinsing with a solvent known to dissolve the compound, followed by a thorough wash with detergent and water. Collect the initial solvent rinse as hazardous waste.

  • Wipe down the work surfaces in the chemical fume hood with an appropriate solvent and then a cleaning agent after each use.

5. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagrams illustrate the key workflows for handling this compound.

This compound Handling Workflow Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep InSolutionUse In-Solution Use SolutionPrep->InSolutionUse Decontamination Decontamination of Equipment & Surfaces InSolutionUse->Decontamination WasteSegregation Waste Segregation Decontamination->WasteSegregation WasteDisposal Hazardous Waste Disposal via EHS WasteSegregation->WasteDisposal

Caption: A flowchart illustrating the safe handling workflow for this compound.

This compound Spill Response Emergency Spill Response for this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major TrainedPersonnel Trained Personnel with Full PPE Contain Spill SmallSpill->TrainedPersonnel EmergencyResponse Follow Institutional Emergency Procedures LargeSpill->EmergencyResponse Dispose Dispose of Contaminated Materials as Hazardous Waste TrainedPersonnel->Dispose

Caption: A decision tree for responding to a this compound spill.

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